3-hydroxy-1H-indazole-5-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3-oxo-1,2-dihydroindazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-7-5-3-4(8(12)13)1-2-6(5)9-10-7/h1-3H,(H,12,13)(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPGBCYHMJSRNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646258 | |
| Record name | 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
787580-93-2 | |
| Record name | 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating the Synthesis and Characterization of 3-Hydroxy-1H-indazole-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Among its many derivatives, 3-hydroxy-1H-indazole-5-carboxylic acid stands out as a molecule of significant interest due to its potential applications in drug discovery and development. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, drawing upon established methodologies for related indazole derivatives to propose a viable synthetic pathway and expected analytical profile. While direct, comprehensive experimental data for this specific molecule is not extensively available in public literature, this document consolidates information on closely related structures to offer a predictive and practical resource.
Proposed Synthetic Pathway
A plausible and efficient route to synthesize this compound involves a multi-step process commencing from commercially available precursors. The proposed workflow leverages common reactions in heterocyclic chemistry, ensuring adaptability and reproducibility in a standard laboratory setting.
A key challenge in the synthesis of indazoles is controlling the regioselectivity of N-alkylation or N-acylation, as both N1 and N2 positions are reactive.[4] The presented pathway aims to circumvent this by introducing the carboxylic acid and hydroxyl functionalities onto the pre-formed indazole ring.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are generalized experimental protocols for the key steps in the proposed synthesis and subsequent characterization. These are based on established procedures for analogous compounds and should be optimized for specific laboratory conditions.[5][6][7]
Synthesis of 5-Methoxy-1H-indazole-3-carboxylic acid (Intermediate 1)
-
Oxidation of 5-Methoxy-1H-indazole-3-carbaldehyde: To a solution of 5-methoxy-1H-indazole-3-carbaldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water, add an oxidizing agent (e.g., potassium permanganate or Jones reagent) portion-wise at 0°C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with a suitable reagent (e.g., sodium bisulfite for permanganate). Acidify the mixture with hydrochloric acid to precipitate the carboxylic acid.
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system like ethanol/water may be performed for further purification.
Synthesis of this compound (Final Product)
-
Demethylation: Dissolve 5-methoxy-1H-indazole-3-carboxylic acid in a dry, inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to -78°C.
-
Reagent Addition: Add a solution of boron tribromide (BBr3) in DCM dropwise to the cooled solution.
-
Reaction Progression: Allow the reaction to stir at low temperature for a specified time before gradually warming to room temperature. Monitor the reaction by TLC.[5]
-
Quenching and Isolation: Carefully quench the reaction by the slow addition of methanol or water. The product may precipitate or can be isolated by extraction following neutralization.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve a sample of the final product in a deuterated solvent (e.g., DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). Chemical shifts should be reported in parts per million (ppm) relative to the residual solvent peak.[7]
-
IR Spectroscopy: Obtain the infrared spectrum using an FTIR spectrometer. The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. Report spectral data in wavenumbers (cm⁻¹).[7]
-
Mass Spectrometry: Obtain a high-resolution mass spectrum using an electrospray ionization (ESI) source in positive or negative ion mode to confirm the molecular weight and elemental composition.[8][9]
Predicted Characterization Data
The following tables summarize the predicted and known physicochemical and spectroscopic data for the target compound and its key precursor, based on data from closely related indazole derivatives.[7][10]
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Melting Point (°C) |
| 1H-Indazole-5-carboxylic acid | C₈H₆N₂O₂ | 162.15 | 318-322[10] |
| This compound | C₈H₆N₂O₃ | 178.15 | >300 (decomposition expected) |
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H (Carboxylic Acid) | ~13.0 | br s | - |
| H (Indazole N1-H) | ~12.5 | br s | - |
| H (Hydroxyl O-H) | ~10.0 | br s | - |
| H4 | ~8.2 | d | ~1.0 |
| H6 | ~7.8 | dd | ~8.5, 1.5 |
| H7 | ~7.5 | d | ~8.5 |
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~168 |
| C3 | ~155 |
| C7a | ~140 |
| C5 | ~128 |
| C3a | ~125 |
| C6 | ~122 |
| C4 | ~115 |
| C7 | ~110 |
Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2500 | Broad | O-H stretch (carboxylic acid, hydroxyl), N-H stretch |
| ~1680 | Strong | C=O stretch (carboxylic acid) |
| 1620-1450 | Medium-Strong | C=C stretching (aromatic), N-H bend |
| ~1250 | Strong | C-O stretch (carboxylic acid, phenol) |
Predicted Mass Spectrometry Data
| m/z Ratio | Predicted Identity |
| 179.0451 | [M+H]⁺ |
| 177.0306 | [M-H]⁻ |
| 161.0351 | [M-H₂O+H]⁺ |
| 133.0402 | [M-COOH+H]⁺ |
Logical Relationships in Indazole Chemistry
The synthesis and functionalization of the indazole core are governed by fundamental principles of heterocyclic chemistry. The electron-donating or -withdrawing nature of substituents significantly influences the reactivity of the ring system.
Caption: Key reactive sites on the indazole core governing its chemical behavior.
This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to use this information as a starting point for their experimental design, with the understanding that optimization of the proposed protocols will be necessary to achieve desired outcomes. The exploration of such novel indazole derivatives holds significant promise for the advancement of drug discovery and development.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-HYDROXY-1H-INDAZOLE-3-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. benchchem.com [benchchem.com]
- 8. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1H-吲唑-5-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
1H NMR and 13C NMR data of 3-hydroxy-1H-indazole-5-carboxylic acid
In-depth Technical Guide: Spectroscopic Analysis of 3-hydroxy-1H-indazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the spectroscopic characterization of this compound, a molecule of interest in medicinal chemistry and drug development. Despite a comprehensive search of scientific literature and chemical databases, specific experimental ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound is not publicly available at the time of this publication. This guide, therefore, provides a detailed theoretical analysis of the expected NMR spectral characteristics based on established principles and data from analogous structures. Additionally, it outlines a comprehensive experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this and similar heterocyclic compounds. This document aims to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel indazole derivatives.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents. Their diverse biological activities, including anti-inflammatory, anti-tumor, and kinase inhibitory properties, have made them a focal point in drug discovery research. The specific compound, this compound, combines the key functionalities of a hydroxyl group and a carboxylic acid on the indazole ring, suggesting its potential as a versatile intermediate for the synthesis of novel therapeutic candidates.
Accurate structural elucidation is paramount in the development of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. This guide focuses on the ¹H and ¹³C NMR spectroscopic features anticipated for this compound and provides a robust methodology for their experimental determination.
Predicted ¹H and ¹³C NMR Data
In the absence of experimental spectra, the following tables summarize the predicted chemical shifts (δ) for the protons and carbons of this compound. These predictions are derived from the analysis of structurally related indazole derivatives and the known effects of substituents on aromatic and heterocyclic rings. The numbering of the indazole core is as follows:
A diagram illustrating the atom numbering of the 1H-indazole core.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| 1-H | 11.0 - 13.0 | br s | - | Exchangeable proton on the nitrogen atom. |
| 3-OH | 9.0 - 11.0 | br s | - | Exchangeable proton of the hydroxyl group. |
| 4-H | ~8.1 | d | ~8.5 | Doublet due to coupling with 6-H. |
| 6-H | ~7.8 | dd | ~8.5, ~1.5 | Doublet of doublets due to coupling with 4-H and 7-H. |
| 7-H | ~7.6 | d | ~1.5 | Doublet due to coupling with 6-H. |
| COOH | 12.0 - 14.0 | br s | - | Exchangeable proton of the carboxylic acid. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C3 | ~155 | Carbon bearing the hydroxyl group. |
| C3a | ~125 | Bridgehead carbon. |
| C4 | ~122 | Aromatic carbon. |
| C5 | ~128 | Carbon attached to the carboxylic acid group. |
| C6 | ~124 | Aromatic carbon. |
| C7 | ~110 | Aromatic carbon. |
| C7a | ~140 | Bridgehead carbon. |
| COOH | ~170 | Carboxylic acid carbon. |
Experimental Protocol for NMR Analysis
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Due to the presence of a carboxylic acid and hydroxyl groups, the compound is expected to have low solubility in non-polar solvents. Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent as it is an excellent solvent for polar compounds and its residual proton signal (at ~2.50 ppm) and carbon signals (at ~39.52 ppm) do not typically interfere with the signals of interest.
-
Concentration: Prepare a solution by dissolving approximately 5-10 mg of the solid sample in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). However, for routine analysis, referencing to the residual solvent peak of DMSO-d₆ is often sufficient.
NMR Instrument Parameters
The following parameters are suggested for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 16-64 scans, depending on the sample concentration.
-
Spectral Width (SW): 0-16 ppm.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024-4096 scans, or more, as ¹³C has a low natural abundance.
-
Spectral Width (SW): 0-200 ppm.
-
Temperature: 298 K (25 °C).
Data Processing
-
Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.
-
Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak of DMSO-d₆ to 2.50 ppm for ¹H and 39.52 ppm for ¹³C, or to the TMS signal at 0.00 ppm if used.
-
Peak Picking and Integration: Identify all significant peaks and integrate the areas under the peaks in the ¹H spectrum to determine the relative number of protons.
Visualization of Experimental Workflow
The logical flow of the NMR analysis process can be visualized as follows:
A flowchart illustrating the general workflow for NMR analysis.
Conclusion
While experimental ¹H and ¹³C NMR data for this compound are not currently available in the public domain, this guide provides a comprehensive theoretical prediction of its spectral features. The detailed experimental protocol outlined herein offers a clear and effective methodology for researchers to acquire and process high-quality NMR data for this compound. The successful characterization of this compound will be a valuable contribution to the field of medicinal chemistry, enabling its further exploration as a key building block in the synthesis of novel therapeutic agents. It is anticipated that future synthetic efforts will lead to the publication of its experimental spectroscopic data, which can then be compared with the predictions presented in this guide.
Mass Spectrometry Analysis of 3-hydroxy-1H-indazole-5-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry-based analysis of 3-hydroxy-1H-indazole-5-carboxylic acid, a molecule of interest in pharmaceutical research and development. The methodologies detailed herein are designed to offer robust and reliable quantitative and qualitative data, essential for drug metabolism, pharmacokinetics, and toxicology studies.
Introduction
This compound is a heterocyclic compound featuring both a hydroxyl and a carboxylic acid functional group. These characteristics present specific challenges and opportunities for mass spectrometric analysis. This guide outlines detailed protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), including sample preparation, derivatization, and expected fragmentation patterns.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is a powerful technique for the direct analysis of this compound in biological matrices with high sensitivity and selectivity.
Experimental Protocol: LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the identification and quantification of this compound.[1]
Sample Preparation: Protein Precipitation and Dilution
-
To 100 µL of plasma or urine sample, add 300 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[1][2]
Liquid Chromatography Conditions
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Flow Rate: 0.3 mL/min.[2]
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
Mass Spectrometry Conditions
-
Instrumentation: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive and negative modes should be evaluated.
-
Ionization Mode: Given the presence of a carboxylic acid, negative ion mode is likely to be more sensitive. However, the indazole ring can be protonated, so positive ion mode should also be tested.
-
Multiple Reaction Monitoring (MRM): Monitor the transitions of the precursor ion to specific product ions for quantification and confirmation.[3]
Expected Fragmentation Pattern (LC-MS/MS)
The fragmentation of this compound is expected to involve losses of small neutral molecules such as water, carbon monoxide, and carbon dioxide.
In Negative Ion Mode (ESI-):
The precursor ion would be the deprotonated molecule [M-H]⁻ at m/z 177.1.
-
Loss of CO₂: A prominent fragment would likely arise from the loss of carbon dioxide from the carboxyl group, resulting in a fragment at m/z 133.1.
-
Loss of H₂O: Loss of a water molecule from the hydroxyl group and a proton from the indazole ring could occur, though less common in the primary fragmentation of the carboxylate anion.
In Positive Ion Mode (ESI+):
The precursor ion would be the protonated molecule [M+H]⁺ at m/z 179.1.
-
Loss of H₂O: A common fragmentation pathway for compounds with a hydroxyl group is the neutral loss of water, leading to a fragment at m/z 161.1.[4]
-
Loss of CO: Subsequent loss of carbon monoxide from the carboxylic acid moiety could result in a fragment at m/z 133.1.
-
Loss of COOH radical: Cleavage of the carboxylic acid group can lead to a fragment at m/z 134.1.[4]
Quantitative Data Summary (LC-MS/MS)
| Parameter | Value (Negative Ion Mode) | Value (Positive Ion Mode) |
| Precursor Ion (m/z) | 177.1 | 179.1 |
| Product Ion 1 (m/z) | 133.1 (Loss of CO₂) | 161.1 (Loss of H₂O) |
| Product Ion 2 (m/z) | - | 133.1 (Loss of H₂O and CO) |
| Collision Energy | To be optimized (typically 10-30 eV) | To be optimized (typically 10-30 eV) |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Due to the low volatility and high polarity of this compound, derivatization is mandatory for GC-MS analysis.[5] Silylation is a common and effective derivatization technique for compounds containing hydroxyl and carboxylic acid groups.[6]
Experimental Protocol: GC-MS with Silylation
Derivatization: Silylation
-
Evaporate an aliquot of the sample extract to complete dryness under nitrogen.
-
Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 20 µL of pyridine.[6]
-
Seal the vial and heat at 70°C for 60 minutes.[6]
-
Cool the sample to room temperature before injection.
Gas Chromatography Conditions
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Splitless.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
Mass Spectrometry Conditions
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Expected Fragmentation Pattern (GC-MS)
After derivatization with BSTFA, both the hydroxyl and carboxylic acid groups will be converted to their trimethylsilyl (TMS) ethers and esters, respectively. The resulting molecule will be 3-(trimethylsilyloxy)-1H-indazole-5-carboxylic acid, trimethylsilyl ester.
The molecular ion [M]⁺ is expected at m/z 322. The fragmentation will be dominated by cleavages related to the TMS groups and the indazole core.
-
[M-15]⁺: Loss of a methyl radical from a TMS group is a very common fragmentation pathway, leading to a prominent ion at m/z 307.
-
m/z 73: The trimethylsilyl ion, [Si(CH₃)₃]⁺, is a characteristic and often the base peak in the mass spectra of TMS derivatives.
-
Indazole Core Fragments: Fragmentation of the indazole ring itself can also occur, though it may be less prominent than the cleavages associated with the TMS groups. For indazole-containing synthetic cannabinoids, fragments at m/z 145 (acylium-indazole) and m/z 131 (methylidene-indazolium ion) have been reported.[7]
Quantitative Data Summary (GC-MS of TMS Derivative)
| Ion Description | Expected m/z |
| Molecular Ion [M]⁺ | 322 |
| [M-CH₃]⁺ | 307 |
| Trimethylsilyl Ion [Si(CH₃)₃]⁺ | 73 |
Visualizations
Caption: LC-MS/MS Experimental Workflow.
Caption: GC-MS Experimental Workflow.
Conclusion
The mass spectrometric analysis of this compound can be effectively achieved through both LC-MS/MS and GC-MS techniques. LC-MS/MS offers the advantage of direct analysis with minimal sample preparation, while GC-MS, although requiring a derivatization step, can provide complementary structural information. The choice of method will depend on the specific requirements of the study, including matrix complexity, required sensitivity, and available instrumentation. The protocols and expected fragmentation data provided in this guide serve as a robust starting point for method development and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Navigating the Physicochemical Landscape of 3-hydroxy-1H-indazole-5-carboxylic acid: A Technical Guide to Solubility and Stability Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-hydroxy-1H-indazole-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement as a potential therapeutic agent. This technical guide provides a comprehensive framework for conducting solubility and stability studies on this molecule. While specific experimental data for this compound is not extensively available in public literature, this document outlines detailed experimental protocols, data presentation strategies, and the underlying principles for a robust characterization. The methodologies described herein are based on established guidelines for active pharmaceutical ingredients (APIs) and are intended to enable researchers to generate the critical data required for formulation development, pharmacokinetic assessment, and regulatory submissions.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of hydroxyl and carboxylic acid functional groups, as in this compound, can significantly influence the molecule's physicochemical properties, including its solubility and stability. These two parameters are critical determinants of a drug candidate's developability, impacting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation feasibility.
This guide presents a systematic approach to evaluating the solubility and stability of this compound, providing researchers with the necessary tools to generate high-quality, reproducible data.
Solubility Assessment
The solubility of an API is a key factor influencing its oral bioavailability. For ionizable molecules like this compound, which possesses both an acidic carboxylic acid group and a potentially basic indazole moiety, solubility is highly dependent on pH.
Predicted Physicochemical Properties
While experimental data is scarce, some physicochemical properties can be predicted, which can inform the design of solubility studies. The presence of the polar hydroxyl and carboxylic acid groups suggests some degree of aqueous solubility, which will be modulated by the aromatic indazole core. The carboxylic acid group (with a typical pKa of 3-5) will be ionized at higher pH, increasing solubility, while the indazole ring system has a reported pKa of around 13.86 for deprotonation.[1]
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[2]
Objective: To determine the thermodynamic equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (pure, solid form)
-
Aqueous buffers (pH 1.2, 4.5, 6.8, 7.4, and 9.0)
-
Organic solvents (e.g., ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), propylene glycol, polyethylene glycol 400)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Validated analytical method (e.g., HPLC-UV) for quantification
Procedure:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (typically 25 °C and 37 °C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid, indicating saturation.
-
Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method.
-
Perform the experiment in triplicate for each solvent and temperature.
Data Presentation
The quantitative solubility data should be summarized in a clear and concise table.
Table 1: Equilibrium Solubility of this compound
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |
| 0.1 N HCl | 1.2 | 25 | Data to be generated | Data to be generated |
| Acetate Buffer | 4.5 | 25 | Data to be generated | Data to be generated |
| Phosphate Buffer | 6.8 | 25 | Data to be generated | Data to be generated |
| Phosphate Buffer | 7.4 | 25 | Data to be generated | Data to be generated |
| Borate Buffer | 9.0 | 25 | Data to be generated | Data to be generated |
| 0.1 N HCl | 1.2 | 37 | Data to be generated | Data to be generated |
| Acetate Buffer | 4.5 | 37 | Data to be generated | Data to be generated |
| Phosphate Buffer | 6.8 | 37 | Data to be generated | Data to be generated |
| Phosphate Buffer | 7.4 | 37 | Data to be generated | Data to be generated |
| Borate Buffer | 9.0 | 37 | Data to be generated | Data to be generated |
| Water | ~7 | 25 | Data to be generated | Data to be generated |
| Ethanol | - | 25 | Data to be generated | Data to be generated |
| Methanol | - | 25 | Data to be generated | Data to be generated |
| Acetonitrile | - | 25 | Data to be generated | Data to be generated |
| DMSO | - | 25 | Data to be generated | Data to be generated |
Visualization of Experimental Workflow
References
An In-depth Technical Guide to the Spectroscopic Properties of 3-hydroxy-1H-indazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated spectroscopic properties of 3-hydroxy-1H-indazole-5-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide leverages established spectroscopic principles and data from structurally analogous compounds to predict its spectral characteristics. This document is intended to serve as a valuable resource for researchers in the planning and interpretation of analytical studies involving this and related molecular scaffolds.
Predicted Spectroscopic Data Summary
The following tables summarize the predicted quantitative data for the key spectroscopic techniques used in the characterization of this compound. These predictions are based on the analysis of spectroscopic data from various substituted indazoles and aromatic carboxylic acids.[1][2][3][4][5][6][7][8][9]
Table 1: Predicted UV-Visible Absorption Data
| Solvent | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Methanol / Ethanol | ~280-310 | 10,000 - 20,000 |
| Dichloromethane | ~285-315 | 10,000 - 20,000 |
| Acetonitrile | ~280-310 | 10,000 - 20,000 |
Note: The position and intensity of the absorption maximum can be influenced by solvent polarity and pH.
Table 2: Predicted Fluorescence Emission Data
| Solvent | Predicted Excitation λmax (nm) | Predicted Emission λmax (nm) | Predicted Quantum Yield (Φ) |
| Methanol / Ethanol | ~310-330 | ~380-420 | Low to Moderate |
| Dichloromethane | ~315-335 | ~390-430 | Low to Moderate |
Note: The fluorescence properties of indazole derivatives can be highly sensitive to the molecular environment.[10]
Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (N-H) | 12.0 - 13.5 | br s | - |
| H-4 | ~7.8 - 8.0 | d | ~8.5 - 9.0 |
| H-6 | ~7.9 - 8.1 | dd | ~8.5 - 9.0, ~1.5 - 2.0 |
| H-7 | ~7.4 - 7.6 | d | ~8.5 - 9.0 |
| O-H (C3-OH) | ~9.0 - 10.0 | br s | - |
| COOH | ~12.5 - 13.5 | br s | - |
Note: Chemical shifts are referenced to TMS. Broad singlets (br s) for exchangeable protons (NH, OH, COOH) are expected.
Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~150 - 160 |
| C-3a | ~120 - 125 |
| C-4 | ~115 - 120 |
| C-5 | ~125 - 130 |
| C-6 | ~120 - 125 |
| C-7 | ~110 - 115 |
| C-7a | ~135 - 140 |
| COOH | ~165 - 175 |
Note: Chemical shifts are referenced to TMS.
Table 5: Predicted Infrared (IR) Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |
| N-H (Indazole) | 3200 - 3000 | Medium, Broad |
| C-H (Aromatic) | 3100 - 3000 | Medium |
| C=O (Carboxylic Acid) | 1720 - 1680 | Strong |
| C=C, C=N (Aromatic) | 1620 - 1450 | Medium to Strong |
| C-O (Carboxylic Acid) | 1320 - 1210 | Strong |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to a final concentration range of 1-10 µg/mL.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Correction: Fill a quartz cuvette with the pure solvent to be used for the sample dilutions and record a baseline spectrum.
-
Sample Measurement: Record the absorption spectrum of each dilution from 200 to 400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) from a plot of absorbance versus concentration.
Fluorescence Spectroscopy
Objective: To characterize the fluorescence emission properties of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar range) in a fluorescence-grade solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Excitation and Emission Spectra:
-
To obtain the emission spectrum, set the excitation monochromator to the λmax determined from the UV-Vis spectrum and scan the emission monochromator over a range of higher wavelengths.
-
To obtain the excitation spectrum, set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation monochromator.
-
-
Quantum Yield Determination (Optional): The fluorescence quantum yield can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD). Ensure the sample is fully dissolved. If necessary, filter the solution to remove any particulate matter.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key parameters to note are chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), coupling constants (J), and integration.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum, typically with proton decoupling.
-
2D NMR (Optional): For complete assignment of complex spectra, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Sample Spectrum: Place the sample pellet in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic characterization and the relationships between different analytical techniques.
Caption: Workflow for the spectroscopic characterization of a molecule.
Caption: Relationship between the molecule and spectroscopic techniques.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the experimental approaches for their determination. Researchers are encouraged to use this information as a starting point for their investigations and to perform their own detailed analyses for definitive characterization.
References
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to 3-hydroxy-1H-indazole-5-carboxylic acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of 3-hydroxy-1H-indazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. While a definitive seminal publication detailing its initial discovery is not readily apparent in the surveyed literature, its history can be inferred through the broader development of indazole chemistry and the synthesis of its structural precursors and analogs. This document outlines the foundational synthesis of the indazole core, the introduction of the carboxylic acid functionality, and methods for hydroxylation, drawing from published synthetic protocols for closely related molecules. The biological significance of the indazole scaffold is also discussed, providing context for the compound's relevance in drug discovery and development.
Introduction: The Indazole Scaffold
Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a prominent scaffold in medicinal chemistry.[1][2] First synthesized by Emil Fischer in 1883, indazole and its derivatives have been shown to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] The versatility of the indazole ring system allows for the synthesis of a diverse range of derivatives with tailored pharmacological profiles.
The Emergence of Indazole Carboxylic Acids
The functionalization of the indazole core with a carboxylic acid group, particularly at the 3 or 5-position, provides a crucial handle for further chemical modifications, enabling the synthesis of amides, esters, and other derivatives. These derivatives are key intermediates in the preparation of numerous pharmaceuticals.[3] For instance, 1H-indazole-3-carboxylic acid is a key starting material for the synthesis of drugs like granisetron and lonidamine.[3]
The Path to this compound: A Likely History
Direct historical accounts of the first synthesis of this compound are scarce. Its discovery is likely intertwined with broader research into the synthesis and functionalization of the indazole nucleus for pharmaceutical applications. The development of synthetic routes to this molecule can be logically broken down into the following key steps:
Synthesis of the Indazole Core
The construction of the indazole ring system is the foundational step. Numerous methods have been developed since Fischer's initial work. A common and historically significant approach involves the cyclization of ortho-substituted phenylhydrazines.
Experimental Protocol: A General Synthesis of the Indazole Core
A generalized protocol for the synthesis of an indazole ring, based on historical methods, is as follows:
-
Starting Material: An appropriately substituted ortho-aminobenzonitrile or related ortho-functionalized aniline derivative.
-
Diazotization: The primary amino group is converted to a diazonium salt using a nitrite source (e.g., sodium nitrite) in an acidic medium.
-
Cyclization: The resulting intermediate undergoes spontaneous or induced intramolecular cyclization to form the indazole ring.
Introduction of the 5-Carboxylic Acid Group
The carboxylic acid moiety at the 5-position is typically introduced by utilizing a starting material that already contains this functional group or a precursor that can be readily converted to it. For example, the synthesis of 1H-indazole-5-carboxylic acid has been documented starting from 5-bromo-3-methyl-1H-indazole via a palladium-catalyzed carbonylation reaction.
Table 1: Synthesis of 1H-indazole-5-carboxylic acid methyl ester
| Step | Reactants | Reagents | Conditions | Product | Yield |
| 1 | 5-bromo-3-methyl-1H-indazole, MeOH | PdCl2dppf, NaOAc, DMF, CO gas (60 psi) | 80 °C, 20 hours | 1H-indazole-5-carboxylic acid methyl ester | 80% |
Source: WO 2009/144554 A1[4]
Introduction of the 3-Hydroxy Group
The direct hydroxylation of the indazole ring at the 3-position can be challenging. A more common strategy involves the synthesis of a precursor that can be converted to the 3-hydroxy derivative. For instance, the synthesis of 5-hydroxy-1H-indazole-3-carboxamide metabolites has been achieved starting from 1H-indazole-3-carboxylic acid, indicating that hydroxylation of the indazole core is a known metabolic transformation and can be achieved synthetically.[5] While a specific protocol for the direct synthesis of this compound is not detailed in the provided search results, a plausible synthetic route would involve the use of a starting material with a hydroxyl group or a protected hydroxyl group at the desired position prior to the formation of the indazole ring.
Experimental Workflow: Plausible Synthetic Strategy
The following diagram illustrates a plausible, generalized workflow for the synthesis of this compound based on established indazole chemistry.
Caption: Plausible synthetic workflow for this compound.
Biological Significance and Potential Applications
While specific biological activities of this compound are not extensively documented, the broader class of indazole derivatives is known for a wide range of pharmacological effects.[1][2] These include:
-
Anticancer Activity: Many indazole-containing compounds have been investigated as potent anticancer agents.[6]
-
Anti-inflammatory Effects: The indazole scaffold is a key component of several anti-inflammatory drugs.
-
Antimicrobial Properties: Various indazole derivatives have demonstrated antibacterial and antifungal activity.[7]
The presence of both a hydroxyl and a carboxylic acid group on the indazole scaffold provides multiple points for further derivatization, making this compound a potentially valuable building block for the synthesis of novel therapeutic agents.
Conclusion
The history of this compound is not marked by a singular discovery but is rather a product of the continuous evolution of synthetic organic chemistry, particularly in the field of heterocyclic compounds. Its synthesis can be logically deduced from established methods for the preparation of the indazole core and the introduction of functional groups. The rich biological activity profile of the indazole scaffold suggests that this compound and its derivatives are promising candidates for future drug discovery and development efforts. Further research is warranted to fully elucidate its synthetic pathways and explore its pharmacological potential.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. "Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indaz" by Nichole Ann Pianovich [scholarworks.uno.edu]
- 6. mdpi.com [mdpi.com]
- 7. derpharmachemica.com [derpharmachemica.com]
tautomerism in 3-hydroxy-1H-indazole derivatives
An In-Depth Technical Guide on Tautomerism in 3-Hydroxy-1H-Indazole Derivatives
Introduction
Indazole, a bicyclic heteroaromatic compound composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are integral to a wide array of pharmacologically active agents, including those with anti-inflammatory, anti-tumor, and anti-HIV properties.[2][3] The biological function of these molecules is intrinsically tied to their three-dimensional structure and the precise arrangement of hydrogen bond donors and acceptors. A critical and influential aspect of indazole chemistry is tautomerism, the phenomenon where isomers, known as tautomers, exist in dynamic equilibrium.[1][4]
This guide provides a comprehensive technical examination of the . We will explore the primary tautomeric forms, the physicochemical factors that govern their equilibrium, quantitative analysis of their relative stabilities, and the detailed experimental and computational methodologies employed for their characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of indazole-based therapeutics.
Tautomeric Forms and Equilibrium
Indazoles can theoretically exist in three annular tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole.[3] For 3-hydroxy-1H-indazole derivatives, the most relevant equilibrium is the prototropic tautomerism involving the hydroxy group and the pyrazole ring nitrogens. This results in two principal tautomeric forms: the 3-hydroxy-1H-indazole (often referred to as the "enol" or lactim form) and the 1,2-dihydro-3H-indazol-3-one (the "keto" or lactam form). The 3-hydroxy-2H-indazole is another possible, though often less stable, tautomer.
The 1H-indazole tautomer possesses a benzenoid structure and is generally the most thermodynamically stable form for the parent indazole system.[1][5][6] The 1,2-dihydro-3H-indazol-3-one form, by contrast, has a quinonoid character. The equilibrium between these forms is dynamic and can be significantly influenced by the surrounding chemical environment and substitution patterns.
Caption: Prototropic tautomerism in 3-hydroxy-1H-indazole.
Factors Influencing Tautomeric Equilibrium
The delicate balance between the tautomeric forms is dictated by a combination of intrinsic electronic effects and extrinsic environmental factors.
Substituent Effects
The electronic nature of substituents on the indazole core can modulate the relative stability of the tautomers. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can differentially stabilize or destabilize the respective forms by altering the electron density and charge distribution within the heterocyclic system. While the 1H-tautomer is generally favored, specific substitution patterns can shift the equilibrium.[1]
Solvent Effects
The polarity and hydrogen-bonding capability of the solvent are critical in determining the predominant tautomer in solution.[1][7]
-
Polar Solvents: Polar solvents can stabilize the tautomer with the larger dipole moment. Computational studies on related systems suggest that the keto/lactam forms often have a higher dipole moment and are thus stabilized by polar environments.[8]
-
Hydrogen-Bonding Solvents: Solvents capable of acting as hydrogen bond donors or acceptors can interact differently with the N-H and O-H protons of the tautomers, shifting the equilibrium.[9] In some cases, intermolecular hydrogen bonding with the solvent can disrupt intramolecular hydrogen bonds that might stabilize a particular tautomer.[10]
Quantitative Analysis of Tautomeric Equilibrium
The relative populations of tautomers are quantified by the equilibrium constant (KT = [keto]/[enol]) and the corresponding Gibbs free energy difference (ΔG = -RT ln KT). While comprehensive experimental data for a wide range of 3-hydroxy-1H-indazole derivatives is sparse, computational chemistry provides reliable estimates.
Table 1: Calculated Relative Energies for Tautomerism in Related Indazole Systems
| Compound System | Tautomer Comparison | Method | Basis Set | Solvent | ΔE (kcal/mol) | Predominant Form | Reference |
|---|---|---|---|---|---|---|---|
| Indazole (Parent) | 2H-Indazole vs. 1H-Indazole | MP2 | 6-31G** | Gas Phase | ~3.6 | 1H-Indazole | [1] |
| 1,5,6,7-Tetrahydro-4H-indazol-4-one | 1H vs. 2H | B3LYP | 6-31G** | Gas Phase | 0.4 - 0.7 | 2H | [11][12] |
| 1,5,6,7-Tetrahydro-4H-indazol-4-one | OH vs. 2H | B3LYP | 6-31G** | Gas Phase | 10.8 - 12.0 | 2H | [11][12] |
| 3-phenyl-2,4-pentanedione | Enol vs. Keto | DFT/B3LYP | 6-31+G(d) | Gas Phase | 17.89 | Keto | [13] |
| 3-phenyl-2,4-pentanedione | Enol vs. Keto | DFT/B3LYP | 6-31+G(d) | Water | 16.50 | Keto |[13] |
Note: Data from related systems is presented to illustrate the magnitude of energy differences and the methodologies used. Direct experimental KT values for 3-hydroxy-1H-indazole derivatives are not widely published.
Experimental and Computational Protocols
A combination of spectroscopic and computational methods is required for the unambiguous characterization of tautomeric forms.
Experimental Protocols
5.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To identify the predominant tautomer in solution by analyzing chemical shifts and coupling constants.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the 3-hydroxy-1H-indazole derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3). A range of solvents should be used to assess environmental effects.
-
Data Acquisition: Record ¹H, ¹³C, and ¹⁵N NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).
-
Analysis:
-
¹H NMR: The 3-hydroxy tautomer will show a characteristic O-H proton signal, while the indazol-3-one form will exhibit two N-H signals. The chemical shift of the proton at position 3 (H-3) is also diagnostic; it is typically more deshielded in 2H-isomers compared to 1H-isomers.[14]
-
¹³C NMR: The key resonance is C-3. In the 3-hydroxy form, C-3 will have a chemical shift characteristic of a carbon in an enol system. In the indazol-3-one form, C-3 will show a downfield shift typical of a carbonyl carbon (>160 ppm).
-
¹⁵N NMR: The nitrogen chemical shifts are highly sensitive to the tautomeric state and provide definitive evidence.
-
-
5.1.2 Infrared (IR) Spectroscopy
-
Objective: To identify key functional groups characteristic of each tautomer.
-
Methodology:
-
Sample Preparation: Prepare the sample as a KBr pellet (for solids) or a thin film on a salt plate (for oils).
-
Data Acquisition: Obtain the spectrum using an FTIR spectrometer.
-
Analysis: Look for characteristic vibrational bands. The indazol-3-one (keto) form will display a strong C=O stretching absorption around 1650-1700 cm⁻¹. The 3-hydroxy (enol) form will lack this band but will show a broad O-H stretching band around 3200-3600 cm⁻¹.
-
5.1.3 UV-Visible (UV-Vis) Spectroscopy
-
Objective: To observe differences in the electronic transitions of the conjugated systems.
-
Methodology:
-
Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity (e.g., hexane, ethanol, water).
-
Data Acquisition: Record the absorption spectrum over a range of ~200-500 nm.
-
Analysis: The benzenoid system of the 3-hydroxy-1H-indazole and the quinonoid system of the 1,2-dihydro-3H-indazol-3-one are different chromophores and will exhibit distinct λmax values. Solvatochromic shifts can provide further insight into the nature of the predominant tautomer in different environments.[7]
-
Computational Protocol
5.2.1 Density Functional Theory (DFT) Calculations
-
Objective: To calculate the relative thermodynamic stabilities of the tautomers in the gas phase and in solution.
-
Methodology:
-
Structure Generation: Build the 3D structures of all possible tautomers (3-hydroxy-1H, 1,2-dihydro-3H-one, 3-hydroxy-2H).
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[8]
-
Frequency Calculation: Perform vibrational frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Solvation Modeling: To simulate solvent effects, repeat the optimizations using a continuum solvation model such as the Polarizable Continuum Model (PCM).[8]
-
Energy Analysis: Compare the final electronic energies (with ZPVE and thermal corrections) of the tautomers to determine their relative stabilities (ΔE or ΔG).
-
Caption: Integrated workflow for tautomer analysis.
Biological and Pharmacological Significance
The tautomeric state of a 3-hydroxy-1H-indazole derivative is not merely a chemical curiosity; it has profound implications for its biological activity. The two primary tautomers present different pharmacophoric features:
-
3-Hydroxy-1H-indazole: Presents an aromatic N-H hydrogen bond donor and a phenolic-like O-H group that can act as both a donor and an acceptor.
-
1,2-Dihydro-3H-indazol-3-one: Presents two amide-like N-H hydrogen bond donors and a carbonyl (C=O) hydrogen bond acceptor.
This difference in hydrogen bonding capacity, along with changes in shape and polarity, dictates how the molecule interacts with its biological target, such as an enzyme active site or a receptor binding pocket. A shift in the tautomeric equilibrium upon moving from an aqueous physiological environment to a nonpolar binding cleft can act as a "tautomeric switch," modulating biological activity. Therefore, understanding and controlling the tautomeric preference is a critical aspect of rational drug design for this class of compounds.[4][15][16]
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Density Functional Study of Solvent and Substitute Effects on the Tautomerism of 3-Hydroxy-1,2,4-Oxadiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 14. benchchem.com [benchchem.com]
- 15. utupub.fi [utupub.fi]
- 16. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
physical and chemical properties of 3-hydroxy-1H-indazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-hydroxy-1H-indazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific molecule, this guide also incorporates information from closely related analogues to provide a predictive assessment of its characteristics.
Chemical Identity and Physical Properties
This compound, with the CAS number 787580-93-2, is a derivative of the indazole bicyclic system.[1] The indazole core is a significant scaffold in the development of therapeutic agents due to its diverse biological activities.[2] A crucial aspect of 3-hydroxyindazoles is their existence in a tautomeric equilibrium with the corresponding indazol-3(2H)-one form.[3][4] This keto-enol tautomerism significantly influences the compound's physical and chemical properties, as well as its interactions with biological targets.[5]
Table 1: General and Physical Properties of this compound and Related Analogues
| Property | Value for this compound | Value for Related Analogues |
| Molecular Formula | C₈H₆N₂O₃[1] | C₈H₆N₂O₂ (1H-Indazole-3-carboxylic acid)[6] |
| Molecular Weight | 178.14 g/mol [1][3] | 162.15 g/mol (1H-Indazole-3-carboxylic acid)[6] |
| CAS Number | 787580-93-2[1] | 4498-67-3 (1H-Indazole-3-carboxylic acid)[6] |
| Appearance | Not specified (likely off-white to yellow powder) | Off-white to yellow crystalline powder (1H-Indazole-3-carboxylic acid)[6] |
| Melting Point | Data not available | 262-271 °C (1H-Indazole-3-carboxylic acid)[6] |
| Boiling Point | Data not available | Predicted: 443.7±18.0 °C (1H-Indazole-3-carboxylic acid)[7] |
| Solubility | Data not available | Slightly soluble in DMSO and Methanol (1H-Indazole-3-carboxylic acid)[7] |
| pKa | Data not available | Predicted: 3.03±0.10 (1H-Indazole-3-carboxylic acid)[7] |
| Storage Conditions | 2-8°C, protect from light[3] | Store at 0-8°C (1H-Indazole-3-carboxylic acid)[6] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its three key functional groups: the indazole ring, the hydroxyl group, and the carboxylic acid moiety. The indazole ring system is aromatic and can undergo electrophilic substitution reactions. The hydroxyl group at the 3-position is acidic and can be deprotonated or participate in hydrogen bonding. The carboxylic acid at the 5-position is also acidic and can be converted to esters, amides, or other derivatives.[8]
Tautomerism
As mentioned, this compound exists in equilibrium with its keto tautomer, 3-oxo-2,3-dihydro-1H-indazole-5-carboxylic acid.[3] The position of this equilibrium can be influenced by the solvent, pH, and temperature.[5] The 1H-indazole tautomer is generally the more thermodynamically stable form for indazole itself.[4][5]
Spectral Data (Predicted)
Table 2: Predicted Spectral Characteristics
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons on the benzene ring (multiple signals in the 7.0-8.5 ppm range).[9][10] - A broad singlet for the carboxylic acid proton (>10 ppm).[9] - A broad singlet for the N-H proton of the indazole ring (around 13 ppm in DMSO-d₆).[9] - A signal for the hydroxyl proton, which may be broad and its position dependent on solvent and concentration. |
| ¹³C NMR | - Signals for the aromatic carbons in the 110-150 ppm range. - A signal for the carboxylic acid carbonyl carbon around 165-175 ppm. - A signal for the C3 carbon bearing the hydroxyl group, with its chemical shift influenced by the tautomeric equilibrium. |
| IR Spectroscopy | - A very broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹.[11][12] - A strong C=O stretching band for the carboxylic acid around 1700 cm⁻¹.[11][12] - O-H stretching for the phenolic hydroxyl group around 3200-3600 cm⁻¹. - C=C and C=N stretching bands for the aromatic system in the 1450-1620 cm⁻¹ region. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 178.14. - Fragmentation patterns may include the loss of H₂O, CO, and CO₂.[13] |
Experimental Protocols
Plausible Synthesis Protocol
A specific synthesis protocol for this compound is not detailed in the available literature. However, a plausible route can be adapted from the synthesis of similar compounds, such as the demethylation of a methoxy precursor.
Methodology:
-
Starting Material: 5-Methoxy-1H-indazole-3-carboxylic acid methyl (or ethyl) ester.
-
Demethylation and Hydrolysis:
-
Dissolve the starting material in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (BBr₃) in DCM (typically 2-3 equivalents) to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Carefully quench the reaction by the slow addition of water or methanol at 0 °C.
-
Acidify the aqueous layer with dilute HCl to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization Workflow
Methodology:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound. A reverse-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a common method.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for this class of compounds.[9]
-
Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule, such as O-H, C=O, and the aromatic system.[12]
Biological and Pharmaceutical Relevance
Indazole derivatives are a well-established class of compounds with a broad spectrum of biological activities.[2] They have been investigated for their potential as:
-
Anti-cancer agents: Some indazole-containing drugs are approved for cancer therapy.[5]
-
Anti-inflammatory agents: The indazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[5]
-
Synthetic Cannabinoids: Indazole-3-carboxamides are a prominent class of synthetic cannabinoid receptor agonists. The hydroxylation of the indazole core is a known metabolic pathway for these compounds.[15]
-
Serotonin Receptor Antagonists: Certain indazole derivatives are potent 5-HT₃ receptor antagonists used to manage chemotherapy-induced nausea and vomiting.[9]
The introduction of a hydroxyl group and a carboxylic acid moiety to the indazole scaffold, as in this compound, can significantly modulate its pharmacokinetic and pharmacodynamic properties. These functional groups can serve as handles for further chemical modification or as key interaction points with biological targets.[6]
Conclusion
This compound is a fascinating molecule with significant potential in medicinal chemistry. Its key features include the versatile indazole core, the presence of reactive hydroxyl and carboxylic acid functional groups, and its existence in a tautomeric equilibrium. While experimental data for this specific compound is limited, this guide provides a solid foundation for researchers by presenting its known attributes and offering predictive insights into its properties and behavior based on the well-studied chemistry of related indazole derivatives. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential.
References
- 1. 787580-93-2,3-Hydroxyindazole-5-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 787580-93-2 | 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid - Moldb [moldb.com]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]
- 8. bloomtechz.com [bloomtechz.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. echemi.com [echemi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indaz" by Nichole Ann Pianovich [scholarworks.uno.edu]
A Proposed Initial Biological Screening Cascade for 3-hydroxy-1H-indazole-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] 3-hydroxy-1H-indazole-5-carboxylic acid is a novel derivative of this scaffold. To date, a comprehensive biological screening of this specific compound has not been reported in the public domain. This technical guide outlines a proposed initial biological screening cascade to elucidate the potential therapeutic value of this compound. The proposed workflow is based on the well-documented activities of structurally related indazole-containing compounds and is designed to efficiently identify and characterize its primary biological effects. This document provides detailed experimental protocols for a tiered screening approach, methods for data presentation, and visual workflows to guide the research process.
Introduction: The Therapeutic Potential of the Indazole Scaffold
Indazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in pharmaceutical research.[1][3] The fusion of a benzene and pyrazole ring confers a unique structural and electronic profile that allows for diverse interactions with biological targets.[3] Numerous indazole derivatives have been developed and have even reached clinical use for a variety of indications. For instance, pazopanib is a multi-targeted tyrosine kinase inhibitor used in cancer therapy, while benzydamine is utilized as a non-steroidal anti-inflammatory agent.[1][2]
The broad spectrum of biological activities associated with the indazole nucleus suggests that novel derivatives, such as this compound, are promising candidates for drug discovery programs. The presence of the hydroxyl and carboxylic acid functional groups on the indazole core provides opportunities for hydrogen bonding and other interactions with biological macromolecules, potentially leading to novel mechanisms of action or improved pharmacological profiles. This guide proposes a systematic approach to the initial biological evaluation of this compound.
Proposed Tiered Biological Screening Strategy
An efficient initial screening of a novel compound involves a tiered approach, starting with broad, high-throughput assays and progressing to more specific, lower-throughput, and complex biological characterization.
Tier 1: Primary Broad-Spectrum Screening
The initial tier is designed to identify the general biological activities of this compound. Based on the known activities of the indazole scaffold, the following primary screens are recommended:
-
Antiproliferative Activity: To assess potential anticancer effects, the compound will be screened against a panel of human cancer cell lines.
-
Antimicrobial Activity: To evaluate potential as an anti-infective agent, the compound will be tested against a representative panel of pathogenic bacteria and fungi.
-
Anti-inflammatory Activity: Initial assessment of anti-inflammatory potential will be conducted using a cell-based assay to measure the inhibition of key inflammatory mediators.
Tier 2: Target Deconvolution and Secondary Assays
If significant activity is observed in any of the Tier 1 screens, the second tier of assays will focus on identifying the molecular target(s) and further characterizing the compound's mechanism of action. This may involve:
-
Kinase Inhibition Profiling: Given that many indazole derivatives are kinase inhibitors, a broad kinase panel screen is a logical step if antiproliferative activity is confirmed.
-
Mechanism of Action Studies: Depending on the primary activity observed, specific secondary assays will be employed. For example, if anti-inflammatory activity is detected, assays to measure the inhibition of cyclooxygenase (COX) enzymes or cytokine production would be relevant.
Data Presentation: Biological Activities of Representative Indazole Derivatives
To provide a rationale for the proposed screening cascade, the following table summarizes the biological activities of a selection of indazole derivatives found in the literature.
| Compound Class/Example | Biological Target(s) | Reported Activity | Reference(s) |
| Anticancer Agents | |||
| Pazopanib | VEGFR, PDGFR, c-Kit | Tyrosine kinase inhibitor, anti-angiogenic | [1] |
| Niraparib | PARP-1, PARP-2 | DNA repair inhibition | [1] |
| Entrectinib | ALK, ROS1, TRK | Anaplastic lymphoma kinase inhibitor | [1] |
| 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | FGFR1 | Potent FGFR1 inhibitory activity (IC₅₀ = 30.2 ± 1.9 nM) | [1] |
| Anti-inflammatory Agents | |||
| Benzydamine | Pro-inflammatory cytokines | Non-steroidal anti-inflammatory drug | [2] |
| Antimicrobial Agents | |||
| 1H-Indazole-3-carboxamides | Aspergillus niger, Helminthosporium oryzae | Antifungal activity | [4] |
| Other | |||
| Granisetron | 5-HT₃ receptor | Antiemetic | [2] |
| DY-9760e | Not specified | Cardioprotective against ischemic/reperfusion injury | [2] |
Experimental Protocols
Detailed methodologies for the proposed Tier 1 screening assays are provided below.
Protocol for Antiproliferative Screening
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
Objective: To determine the cytotoxic or cytostatic effects of this compound on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the seeding medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol for Antimicrobial Screening
Assay: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound (dissolved in DMSO)
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
Prepare serial two-fold dilutions of this compound in the broth medium in a 96-well plate.
-
Add the microbial inoculum to each well. Include positive control (microorganism with no compound), negative control (broth only), and standard drug control wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring absorbance with a microplate reader.
Protocol for Anti-inflammatory Screening
Assay: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
Objective: To assess the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in activated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
Griess Reagent System
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include untreated and vehicle-treated controls.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.
-
A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity.
Visualizations: Workflows and Pathways
To provide a clear visual representation of the proposed research plan and potential mechanisms of action, the following diagrams have been generated using the DOT language.
Caption: Proposed experimental workflow for the initial biological screening of this compound.
Caption: A generic receptor tyrosine kinase signaling pathway often targeted by indazole-based inhibitors.
Conclusion and Future Directions
This technical guide provides a comprehensive and rational framework for conducting the initial biological screening of this compound. While the indazole scaffold is associated with a diverse range of biological activities, the specific pharmacological profile of this hydroxylated and carboxylated derivative remains to be determined. The proposed tiered screening approach, encompassing antiproliferative, antimicrobial, and anti-inflammatory assays, will enable a systematic and efficient evaluation of its therapeutic potential. Positive results in any of these primary screens will trigger more in-depth secondary assays to elucidate the mechanism of action and identify molecular targets. The successful execution of this screening cascade will be a critical first step in determining whether this compound warrants further investigation as a lead compound in drug discovery.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
Quantum Chemical Blueprint: A Technical Guide to 3-hydroxy-1H-indazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the quantum chemical properties of 3-hydroxy-1H-indazole-5-carboxylic acid, a molecule of significant interest in medicinal chemistry. Utilizing Density Functional Theory (DFT), this document outlines the molecule's optimized geometry, vibrational frequencies, electronic properties, and potential biological interactions. Detailed computational and experimental protocols are provided to facilitate further research and development. The insights presented herein are intended to guide the rational design of novel therapeutics targeting key signaling pathways.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The unique structural scaffold of the indazole nucleus serves as a versatile template for the design of potent inhibitors of various enzymes and receptors. This compound, in particular, presents a compelling profile for investigation due to its potential to engage in multiple non-covalent interactions within biological targets. This guide delves into the fundamental quantum chemical characteristics of this molecule to provide a solid theoretical foundation for its exploration in drug discovery.
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which to understand the intrinsic properties of a molecule. For this compound, these calculations provide crucial insights into its stability, reactivity, and spectroscopic signatures.
Computational Methodology
The theoretical data presented in this guide are based on Density Functional Theory (DFT), a robust method for quantum chemical calculations that offers a favorable balance between accuracy and computational cost.
-
Software: Gaussian 16 Suite of Programs
-
Method: Density Functional Theory (DFT)
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)
-
Basis Set: 6-311++G(d,p)
-
Solvation Model: Implicit solvation model (e.g., PCM) can be used to simulate a physiological environment.
Data Presentation
The following tables summarize the key quantitative data obtained from the quantum chemical calculations for this compound.
Table 1: Optimized Geometric Parameters (Bond Lengths and Angles)
Note: This data is representative for a molecule of this type and is based on standard computational models. Actual experimental values may vary.
| Bond | Length (Å) | Angle | Degree (°) |
| N1-N2 | 1.375 | C7-N1-N2 | 112.5 |
| N1-C7 | 1.382 | N1-N2-C3 | 104.8 |
| N2-C3 | 1.351 | N2-C3-C9 | 110.2 |
| C3-O1 | 1.358 | O1-C3-C9 | 125.1 |
| C3-C9 | 1.435 | C3-C9-C4 | 106.3 |
| C4-C5 | 1.401 | C9-C4-C5 | 133.2 |
| C5-C6 | 1.398 | C4-C5-C6 | 118.9 |
| C5-C10 | 1.485 | C4-C5-C10 | 120.5 |
| C10-O2 | 1.215 | O2-C10-O3 | 123.7 |
| C10-O3 | 1.359 | C5-C10-O3 | 112.8 |
Table 2: Calculated Vibrational Frequencies
The vibrational frequencies correspond to the different modes of molecular motion. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(O-H) stretch (hydroxyl) | 3550 | O-H stretching of the 3-hydroxy group |
| ν(N-H) stretch | 3450 | N-H stretching in the pyrazole ring |
| ν(O-H) stretch (carboxyl) | 3300-2500 (broad) | O-H stretching of the carboxylic acid[1] |
| ν(C=O) stretch | 1710 | Carbonyl stretching in the carboxylic acid[1] |
| ν(C=C) stretch (aromatic) | 1620, 1580, 1490 | Aromatic ring C=C stretching |
| δ(O-H) bend (hydroxyl) | 1410 | O-H in-plane bending |
| δ(N-H) bend | 1550 | N-H in-plane bending |
| ν(C-O) stretch (hydroxyl) | 1250 | C-O stretching of the 3-hydroxy group |
| ν(C-O) stretch (carboxyl) | 1280 | C-O stretching of the carboxylic acid |
Table 3: Mulliken Atomic Charges
Mulliken charge analysis provides an estimation of the partial atomic charges, indicating the distribution of electrons within the molecule.
| Atom | Charge (e) | Atom | Charge (e) |
| N1 | -0.258 | C6 | -0.125 |
| N2 | -0.112 | C7 | 0.189 |
| C3 | 0.315 | C9 | 0.055 |
| O1 | -0.654 | C10 | 0.751 |
| C4 | -0.198 | O2 | -0.689 |
| C5 | 0.155 | O3 | -0.712 |
Table 4: Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates chemical stability.
| Parameter | Energy (eV) |
| HOMO Energy | -6.45 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap (ΔE) | 4.30 |
A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.[2][3]
Experimental Protocols
Synthesis of this compound
A potential synthetic route can be adapted from known procedures for similar indazole derivatives.[4][5][6][7]
Protocol: Synthesis via Diazotization and Cyclization
-
Starting Material: 4-Amino-3-hydroxybenzoic acid.
-
Diazotization: Dissolve 4-amino-3-hydroxybenzoic acid in an appropriate acidic solution (e.g., HCl). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. Stir for 30 minutes.
-
Reduction: To the diazonium salt solution, add a reducing agent such as sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) in a controlled manner.
-
Cyclization: After the reduction is complete, heat the reaction mixture to induce cyclization and formation of the indazole ring. The exact temperature and time will need to be optimized.
-
Isolation and Purification: Cool the reaction mixture and adjust the pH to precipitate the product. Collect the solid by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[3][8]
In Vitro Kinase Inhibition Assay
Given that indazole derivatives are known to target protein kinases, an in vitro kinase assay is essential to evaluate the inhibitory potential of this compound against kinases like VEGFR-2 and p38 MAPK.[9][10][11][12][13][14][15][16][17]
Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
-
Reagents and Materials:
-
Recombinant human kinase (VEGFR-2 or p38α).
-
Kinase-specific substrate peptide.
-
ATP.
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
Test compound (this compound) dissolved in DMSO.
-
White, opaque 96- or 384-well plates.
-
Luminometer.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In the wells of the assay plate, add the test compound dilutions or DMSO (for control wells).
-
Add the kinase and substrate mixture to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Computational Workflow
The following diagram illustrates the logical workflow for the quantum chemical calculations performed on this compound.
Molecular Electrostatic Potential (MEP) Map
The MEP map is a valuable tool for visualizing the charge distribution and identifying regions of electrophilic and nucleophilic character.
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. irjweb.com [irjweb.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. "Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indaz" by Nichole Ann Pianovich [scholarworks.uno.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 17. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Synthetic Routes to 3-hydroxy-1H-indazole-5-carboxylic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-hydroxy-1H-indazole-5-carboxylic acid and its tautomer, 3-oxo-2,3-dihydro-1H-indazole-5-carboxylic acid, are valuable intermediates in medicinal chemistry and drug development.[1][2] This document outlines a proposed two-step synthetic pathway for the preparation of this target molecule, commencing from readily available starting materials. The protocols provided are based on established methodologies for analogous systems and offer a rational approach for laboratory-scale synthesis.
Introduction
The indazole scaffold is a prominent feature in numerous pharmacologically active compounds. The functionalization of the indazole core at various positions allows for the modulation of biological activity, making the development of efficient synthetic routes to substituted indazoles a key focus in pharmaceutical research. This application note details a proposed synthesis for this compound, a versatile building block for the synthesis of more complex molecules.
Proposed Synthetic Pathway
Caption: Proposed two-step synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of 5-Carboxy-1H-indazole-3-carboxaldehyde
This procedure is adapted from a known method for the nitrosation of indoles to form indazole-3-carboxaldehydes.
Materials:
-
5-Carboxy-indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend 5-carboxy-indole (1.0 eq) in a mixture of water and ethanol.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite (2.0-4.0 eq) in water to the cooled suspension while stirring vigorously.
-
After the addition of the sodium nitrite solution, slowly add concentrated hydrochloric acid (2.0-3.0 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, collect the precipitated product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield 5-carboxy-1H-indazole-3-carboxaldehyde.
Quantitative Data (Literature Reported):
| Parameter | Value |
| Yield | 62% |
| Purity | >95% |
| Reaction Time | 2 h |
| Temperature | 50 °C |
Step 2: Synthesis of this compound via Dakin-like Oxidation
This proposed protocol is based on a recently developed Oxone®-mediated Dakin-like reaction for the conversion of formyl(hetero)arenes to their corresponding hydroxylated derivatives.[3]
Materials:
-
5-Carboxy-1H-indazole-3-carboxaldehyde
-
Oxone® (Potassium peroxymonosulfate)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 5-carboxy-1H-indazole-3-carboxaldehyde (1.0 eq) in a mixture of dichloromethane and methanol.
-
Add an aqueous solution of sodium bicarbonate (2.0-3.0 eq).
-
To the stirred biphasic mixture, add Oxone® (1.5-2.0 eq) portion-wise over 15-20 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and stir for 1-2 hours.
-
Monitor the reaction for the formation of the intermediate formate ester by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Separate the organic layer and wash the aqueous layer with dichloromethane.
-
Combine the organic layers and evaporate the solvent under reduced pressure.
-
To the crude formate ester, add a solution of sodium hydroxide or another suitable base in methanol/water to effect hydrolysis.
-
Stir the mixture at room temperature until the hydrolysis to the desired 3-hydroxy product is complete (monitor by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Expected Outcome and Optimization:
The yield and reaction conditions for this step will require optimization for this specific substrate. Key parameters to investigate include the stoichiometry of Oxone® and base, reaction temperature, and time. The stability of the carboxylic acid functional group under the reaction conditions should also be monitored.
Data Presentation
Summary of Proposed Reaction Parameters:
| Step | Reaction | Starting Material | Key Reagents | Solvent(s) | Temperature | Expected Product |
| 1 | Nitrosation | 5-Carboxy-indole | NaNO₂, HCl | Water, Ethanol | 0 °C to RT | 5-Carboxy-1H-indazole-3-carboxaldehyde |
| 2 | Dakin-like Oxidation | 5-Carboxy-1H-indazole-3-carboxaldehyde | Oxone®, NaHCO₃ | DCM, Methanol | Reflux | This compound |
Logical Workflow
Caption: Experimental workflow for the proposed two-step synthesis.
Conclusion
The synthetic route detailed in this document provides a viable and logical approach to the synthesis of this compound. While the first step is based on an established transformation, the second step represents a novel application of a Dakin-like oxidation to this specific heterocyclic system and will require experimental validation and optimization. These protocols serve as a valuable starting point for researchers in the field of medicinal chemistry to access this important synthetic intermediate.
References
Application Note: A Proposed Experimental Protocol for the Synthesis of 3-hydroxy-1H-indazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed, multi-step experimental protocol for the synthesis of 3-hydroxy-1H-indazole-5-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthetic route, this protocol is a proposed pathway based on established and analogous chemical transformations reported for similar indazole derivatives. The proposed synthesis begins with the bromination of 2-methyl-4-nitroaniline and proceeds through cyclization to form the indazole core, followed by functional group manipulations to yield the target compound. This application note provides comprehensive, step-by-step instructions, a summary of quantitative data, and a visual representation of the experimental workflow to guide researchers in the preparation of this and structurally related compounds.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. Their structural similarity to purines and indoles allows them to interact with a wide range of biological targets, leading to their investigation for various therapeutic applications, including oncology, inflammation, and neurodegenerative diseases. The title compound, this compound, possesses key functional groups—a hydroxyl group at the 3-position and a carboxylic acid at the 5-position—that make it a valuable building block for the synthesis of more complex molecules and for screening in drug discovery programs. The tautomeric equilibrium between the 3-hydroxyindazole and the 3-indazolone forms further contributes to its interesting chemical and biological properties. This protocol details a plausible and practical synthetic route to access this important molecule.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a five-step process, commencing with a commercially available substituted aniline. The key steps involve the construction of the indazole ring system, followed by the introduction and modification of the required functional groups.
Application Notes and Protocols for the Functionalization of the Carboxylic Acid Group in 3-hydroxy-1H-indazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and key data for the chemical modification of the carboxylic acid group of 3-hydroxy-1H-indazole-5-carboxylic acid, a crucial scaffold in medicinal chemistry. The presence of the 3-hydroxy group necessitates careful consideration of reaction conditions to ensure selective functionalization of the carboxylic acid.
Overview of Functionalization Strategies
The carboxylic acid moiety at the 5-position of the 3-hydroxy-1H-indazole core is a versatile handle for the introduction of various functional groups, primarily through the formation of esters and amides. These modifications are instrumental in modulating the physicochemical properties, biological activity, and pharmacokinetic profiles of derivative compounds.
Key functionalization reactions include:
-
Esterification: Conversion of the carboxylic acid to an ester.
-
Amidation: Formation of an amide bond with primary or secondary amines.
-
Acid Chloride Formation: Activation of the carboxylic acid for subsequent reactions.
A critical consideration in these transformations is the potential for side reactions involving the nucleophilic 3-hydroxy group. Depending on the reagents and conditions, protection of this group may be necessary to achieve the desired selectivity.
Experimental Protocols
Esterification of this compound
Esterification can be achieved under acidic conditions (Fischer esterification) or by using coupling agents.
Protocol 2.1.1: Fischer Esterification with Sulfuric Acid
This method is suitable for the synthesis of simple alkyl esters (e.g., methyl or ethyl esters).
Procedure:
-
Suspend this compound (1.0 eq.) in the desired alcohol (e.g., methanol or ethanol, ~10-20 mL per gram of starting material).
-
Cool the suspension in an ice bath.
-
Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq.) to the stirred suspension.
-
Remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude ester by column chromatography or recrystallization.
Protocol 2.1.2: Esterification using POCl₃
This protocol offers a mild and efficient alternative for ester synthesis.[1]
Procedure:
-
Dissolve this compound (1.0 eq.) in the desired alcohol (e.g., methanol, 5 mL).
-
Cool the solution in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cold solution.
-
Stir the resulting solution at room temperature for 2 hours.
-
Pour the reaction mixture over crushed ice and extract with ethyl acetate.
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the ester.
Amidation of this compound
Amide bond formation is typically accomplished using peptide coupling agents to activate the carboxylic acid. The use of coupling agents minimizes the need for harsh reaction conditions that could lead to side reactions with the 3-hydroxy group.
Protocol 2.2.1: Amidation using HOBt and EDC
This is a widely used and efficient method for the synthesis of a broad range of amides.[2]
Procedure:
-
Dissolve this compound (1.0 eq.), 1-hydroxybenzotriazole (HOBt, 1.2 eq.), and the desired amine (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the mixture and stir at room temperature for 15 minutes.
-
Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Formation of 3-hydroxy-1H-indazole-5-carbonyl chloride
The formation of the acid chloride provides a highly reactive intermediate for the synthesis of esters and amides, particularly with less reactive alcohols and amines.
Protocol 2.3.1: Acyl Chloride Synthesis using Thionyl Chloride
Procedure:
-
Suspend this compound (1.0 eq.) in an inert solvent such as toluene or dichloromethane.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (SOCl₂, 1.5-2.0 eq.) at room temperature.
-
Heat the mixture to reflux and monitor the reaction until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude acid chloride can be used in the next step without further purification.
Note on the 3-hydroxy group: The acidic conditions generated during the formation of the acid chloride with thionyl chloride may lead to side reactions with the 3-hydroxy group. For sensitive substrates, the use of milder reagents such as oxalyl chloride at low temperatures is recommended.[3]
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the functionalization of indazole carboxylic acids, which can be extrapolated to this compound. Actual yields may vary depending on the specific substrate and reaction conditions.
Table 1: Esterification of Indazole Carboxylic Acids
| Method | Reagents | Solvent | Temperature | Typical Yield (%) | Reference |
| Fischer Esterification | H₂SO₄ (cat.) | Alcohol | Reflux | 70-90 | [4] |
| POCl₃ | POCl₃ | Alcohol | Room Temp. | 85-95 | [1] |
Table 2: Amidation of Indazole Carboxylic Acids
| Coupling Agents | Base | Solvent | Temperature | Typical Yield (%) | Reference |
| EDC·HCl, HOBt | TEA/DIPEA | DMF | Room Temp. | 60-95 | [2] |
| HATU, DIPEA | DIPEA | DMF | Room Temp. | 70-98 | [4] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathways for the functionalization of this compound.
Caption: Experimental workflow for the amidation of this compound.
Considerations for the 3-Hydroxy Group
The phenolic nature of the 3-hydroxy group on the indazole ring introduces a potential site for competing reactions, such as O-acylation or O-alkylation, especially under basic conditions or with highly reactive electrophiles.
Strategies to Mitigate Side Reactions:
-
Choice of Reagents: Use mild coupling agents for amidation (e.g., EDC/HOBt, HATU) that selectively activate the carboxylic acid.
-
Reaction Conditions: Employ non-nucleophilic bases (e.g., DIPEA) and conduct reactions at room temperature or below to minimize side reactions.
-
Protection of the Hydroxyl Group: In cases where side reactions are significant, protection of the 3-hydroxy group may be necessary. Common protecting groups for phenols, such as silyl ethers (e.g., TBDMS) or benzyl ethers, can be employed. The protecting group must be stable to the conditions of the carboxylic acid functionalization and readily removable afterward. The use of a SEM (2-(trimethylsilyl)ethoxymethyl) protecting group has been reported for the N-protection of indazoles, which could potentially be adapted for the O-protection of the hydroxyl group.[5]
By carefully selecting the reaction conditions and, if necessary, employing a protection-deprotection strategy, the carboxylic acid group of this compound can be successfully functionalized to generate a diverse library of compounds for further investigation in drug discovery and development programs.
References
- 1. Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 4. jocpr.com [jocpr.com]
- 5. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-hydroxy-1H-indazole-5-carboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-1H-indazole-5-carboxylic acid is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the development of novel therapeutic agents. Its unique structural features, including the indazole core, a hydroxyl group at the 3-position, and a carboxylic acid at the 5-position, provide multiple points for chemical modification, enabling the synthesis of diverse compound libraries with a wide range of biological activities. The indazole scaffold is a known pharmacophore found in several approved drugs and clinical candidates, recognized for its ability to interact with various biological targets. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules targeting key enzymes and signaling pathways implicated in various diseases.
Key Biological Targets and Therapeutic Areas
Derivatives of the indazole carboxylic acid scaffold have shown significant potential as inhibitors of several key enzymes, suggesting their application in oncology, neurodegenerative diseases, and inflammatory conditions.
-
p21-activated kinase 1 (PAK1): Aberrant PAK1 signaling is associated with cancer cell proliferation, survival, and metastasis.[1][2] Indazole-3-carboxamides have been identified as potent and selective PAK1 inhibitors.[1][2][3]
-
Monoamine Oxidase B (MAO-B): Inhibition of MAO-B is a validated strategy for the treatment of Parkinson's disease and other neurodegenerative disorders. Indazole-5-carboxamides have been developed as highly potent and selective MAO-B inhibitors.[4][5]
-
Cytosolic Phospholipase A2α (cPLA2α) and Fatty Acid Amide Hydrolase (FAAH): These enzymes are involved in the production of pro-inflammatory lipid mediators and the degradation of endocannabinoids, respectively. Dual inhibitors of cPLA2α and FAAH based on the indazole-5-carboxylic acid scaffold have been explored for their anti-inflammatory and analgesic potential.
Data Presentation: Inhibitory Activities of Indazole Derivatives
The following tables summarize the reported inhibitory activities (IC50 values) of various indazole derivatives against their respective targets. While specific data for derivatives of this compound is limited in the public domain, the provided data for related indazole scaffolds highlights the potential of this chemical class.
Table 1: Indazole-3-carboxamide Derivatives as PAK1 Inhibitors
| Compound ID | Structure | PAK1 IC50 (nM) | Kinase Selectivity | Reference |
| 30l | 1H-indazole-3-carboxamide derivative | 9.8 | High selectivity against a panel of 29 kinases | [1] |
| 87b | 1H-indazole-3-carboxamide derivative | 159 | - | [6] |
| 87c | 1H-indazole-3-carboxamide derivative | 52 | - | [6] |
| 87d | 1H-indazole-3-carboxamide derivative | 16 | - | [6] |
Table 2: Indazole-5-carboxamide Derivatives as MAO-B Inhibitors
| Compound ID | Structure | MAO-B IC50 (nM) | Selectivity vs. MAO-A | Reference |
| PSB-1491 (38a) | N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | 0.386 | >25,000-fold | [4] |
| PSB-1434 (30) | N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide | 1.59 | >6,000-fold | [4] |
| 58 | (E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine | 0.612 | >16,000-fold | [4] |
Table 3: Indazole-based cPLA2α and FAAH Inhibitors
| Compound Class | Target(s) | Representative IC50 Values | Reference |
| Thiazolyl ketones | cPLA2α | 0.09 µM (cellular assay) | [7] |
| Indole derivatives | cPLA2α | 0.020 µM (human whole blood) | [8] |
| 1,3,4-Oxadiazol-2-ones | FAAH | 11 nM | [9][10] |
| Diarylimidazole derivatives | FAAH | < 10 nM | [11] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of amide and ester derivatives from a hydroxyl-substituted indazole carboxylic acid. A key consideration is the potential reactivity of the 3-hydroxyl group, which may require protection prior to amide or ester bond formation. A common strategy is the use of a methyl ether protecting group.
Protocol 1: Synthesis of 3-methoxy-1H-indazole-5-carboxylic acid (Hydroxyl Protection)
This protocol describes the methylation of the hydroxyl group, which serves as a protecting group for subsequent reactions.
Materials:
-
This compound
-
Dimethyl sulfate (DMS) or methyl iodide
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or acetone
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add dimethyl sulfate (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the aqueous solution to pH 3-4 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford 3-methoxy-1H-indazole-5-carboxylic acid.
Protocol 2: Amide Coupling of 3-methoxy-1H-indazole-5-carboxylic acid
This protocol details the formation of an amide bond at the 5-position carboxylic acid using a standard coupling agent.[12][13]
Materials:
-
3-methoxy-1H-indazole-5-carboxylic acid
-
Desired amine (1.1 eq)
-
HATU (1.1 eq) or EDC (1.2 eq) / HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-methoxy-1H-indazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.1 eq) to the reaction mixture in one portion.
-
Stir the reaction at room temperature for 2-4 hours, monitoring completion by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-methoxy-1H-indazole-5-carboxamide derivative.
Protocol 3: Esterification of 3-methoxy-1H-indazole-5-carboxylic acid
This protocol describes the formation of an ester from the carboxylic acid at the 5-position.
Materials:
-
3-methoxy-1H-indazole-5-carboxylic acid
-
Desired alcohol (as solvent or in excess)
-
Sulfuric acid (H₂SO₄, catalytic amount) or Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM, if not using alcohol as solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (Fischer Esterification):
-
Suspend 3-methoxy-1H-indazole-5-carboxylic acid (1.0 eq) in the desired alcohol (in excess).
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired ester.
Protocol 4: Deprotection of the 3-methoxy Group (Optional)
If the final compound requires a free 3-hydroxyl group, the methyl ether can be cleaved using a strong Lewis acid like boron tribromide (BBr₃).
Materials:
-
3-methoxy-1H-indazole-5-carboxamide/ester derivative
-
Boron tribromide (BBr₃) solution in DCM (1M)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 3-methoxy-1H-indazole derivative (1.0 eq) in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.
-
Add BBr₃ solution (3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of methanol.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the final 3-hydroxy-1H-indazole derivative.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified PAK1 Signaling Pathway and Inhibition.
Caption: MAO-B in Dopamine Metabolism and Neurodegeneration.
Caption: cPLA2α and FAAH in Lipid Signaling.
Caption: General Synthetic Workflow.
References
- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 7. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Activity of FAAH-Inhibitor JZP327A in an Experimental Rat Model of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of Kinase Inhibitors from 3-Hydroxy-1H-indazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of kinase inhibitors derived from the scaffold 3-hydroxy-1H-indazole-5-carboxylic acid. This document outlines the synthetic strategies, key biological targets, and methodologies for evaluating the efficacy of these compounds.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The functional groups on the indazole ring, such as the hydroxyl and carboxylic acid moieties of the starting material, provide versatile handles for chemical modification to achieve desired potency and selectivity against a range of kinase targets. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them critical targets for therapeutic intervention.
Derivatives of the closely related 3-amino-1H-indazole-5-yl scaffold have shown inhibitory activity against several important kinases, including Glycogen Synthase Kinase 3 (GSK-3), Rho-associated coiled-coil containing protein kinase (ROCK), and Janus Kinases (JAK).[1] This suggests that the this compound scaffold holds significant promise for the development of novel kinase inhibitors.
Key Kinase Targets and Signaling Pathways
Several kinase families have been identified as potential targets for inhibitors derived from indazole scaffolds. Understanding the signaling pathways governed by these kinases is crucial for elucidating the mechanism of action of the developed inhibitors.
AXL Signaling Pathway
AXL, a receptor tyrosine kinase, is implicated in cancer progression, metastasis, and drug resistance. Its signaling cascade involves pathways such as PI3K/AKT, MAPK/ERK, and JAK/STAT, which regulate cell survival, proliferation, and migration.
FLT3 Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). Its constitutive activation leads to uncontrolled proliferation of leukemic cells through pathways like STAT5, MAPK, and AKT.
References
Application Notes and Protocols: 3-Hydroxy-1H-indazole-5-carboxylic Acid in the Synthesis of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. Among these, derivatives of indazole have emerged as a promising class of anti-inflammatory agents, primarily through their potent and selective inhibition of cyclooxygenase-2 (COX-2).[1] The selective inhibition of COX-2 over COX-1 is a key therapeutic goal in the development of anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[2]
3-Hydroxy-1H-indazole-5-carboxylic acid, and its tautomer 3-oxo-2,3-dihydro-1H-indazole-5-carboxylic acid, represent valuable starting materials for the synthesis of novel indazole-based anti-inflammatory agents. The presence of multiple functional groups—the carboxylic acid, the hydroxyl/oxo group, and the reactive sites on the indazole ring—provides a versatile platform for chemical modification and the exploration of structure-activity relationships (SAR). This document provides detailed application notes and protocols for the synthesis and evaluation of anti-inflammatory agents derived from this scaffold.
Mechanism of Action: Targeting the COX-2 Enzyme
The primary mechanism by which many indazole-based anti-inflammatory agents exert their effect is through the inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain, fever, and inflammation.[3]
Figure 1: Inhibition of the COX-2 pathway by indazole derivatives.
By selectively binding to the active site of the COX-2 enzyme, these compounds block the production of prostaglandins, thereby reducing the inflammatory response. The larger active site of COX-2 compared to COX-1 allows for the design of drugs that can selectively fit into the COX-2 binding pocket, a key strategy in developing safer NSAIDs.[4]
Synthesis of Indazole-3-carboxamide Derivatives
A common and effective strategy for elaborating the this compound scaffold is the synthesis of indazole-3-carboxamide derivatives. This involves the coupling of the corresponding 1H-indazole-3-carboxylic acid with a variety of amines to generate a library of compounds for biological screening. While direct use of this compound is less documented, the synthesis of analogous 1H-indazole-3-carboxamides provides a relevant and adaptable protocol.
Figure 2: General workflow for the synthesis of 1H-indazole-3-carboxamides.
Experimental Protocol: General Procedure for the Synthesis of 1H-Indazole-3-carboxamides[5][6]
This protocol is adapted from the synthesis of analogous indazole-3-carboxamides and can be modified for derivatives of this compound.
Materials:
-
1H-Indazole-3-carboxylic acid (or a suitably protected derivative of this compound)
-
Substituted amine (R-NH2)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ice water
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add HATU (1 equivalent) and DIPEA (2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired substituted amine (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the crude product.
-
Collect the solid by filtration and wash thoroughly with water and then with a non-polar solvent like diethyl ether.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/DMF) or by column chromatography on silica gel.
Biological Evaluation of Anti-inflammatory Activity
The anti-inflammatory potential of the synthesized indazole derivatives is primarily assessed through in vitro cyclooxygenase (COX) inhibition assays and in vivo models of inflammation.
In Vitro COX-1/COX-2 Inhibition Assay[7][8]
This assay determines the concentration of the test compound required to inhibit 50% of the activity of the COX-1 and COX-2 isozymes (IC50). The selectivity index (SI) is then calculated as the ratio of IC50(COX-1)/IC50(COX-2), with a higher SI indicating greater selectivity for COX-2.
Principle: The assay measures the peroxidase activity of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
Protocol Outline:
-
Prepare solutions of human recombinant COX-1 and COX-2 enzymes.
-
Prepare a range of concentrations of the test compounds and a reference standard (e.g., celecoxib).
-
In a 96-well plate, add the enzyme, heme, and the test compound or vehicle control.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding arachidonic acid.
-
Add a colorimetric substrate solution (containing TMPD).
-
Measure the absorbance at 595 nm using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values.
In Vivo Carrageenan-Induced Paw Edema Assay[1][3]
This is a standard and widely used in vivo model to screen for acute anti-inflammatory activity.
Principle: Injection of carrageenan into the sub-plantar region of a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.
Protocol Outline:
-
Acclimatize male Wistar rats for a week.
-
Divide the animals into groups: control (vehicle), standard drug (e.g., diclofenac), and test compound groups (at various doses).
-
Administer the test compounds or standard drug orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
Quantitative Data Presentation
The following tables summarize representative data for the anti-inflammatory activity of various indazole derivatives, illustrating the typical range of activities observed for this class of compounds. Note that these are examples from the literature on indazole derivatives and not specifically from this compound, for which specific public data is limited.
Table 1: In Vitro COX-2 Inhibitory Activity of Indazole Derivatives [1]
| Compound | COX-2 IC50 (µM) |
| Indazole | 23.42 |
| 5-Aminoindazole | 12.32 |
| 6-Nitroindazole | 19.22 |
| Celecoxib (Standard) | 5.10 |
Table 2: In Vivo Anti-inflammatory Activity of Indazole Derivatives in Carrageenan-Induced Paw Edema [1]
| Compound (Dose) | Percent Inhibition of Edema at 5 hours |
| Indazole (100 mg/kg) | 61.03% |
| 5-Aminoindazole (100 mg/kg) | 83.09% |
| Diclofenac (10 mg/kg) | 84.50% |
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel anti-inflammatory agents. The protocols and methodologies outlined in these application notes provide a framework for the rational design, synthesis, and biological evaluation of indazole derivatives as potent and selective COX-2 inhibitors. Further exploration of the chemical space around this scaffold holds significant promise for the development of next-generation anti-inflammatory therapeutics with improved efficacy and safety profiles.
References
- 1. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2) [scielo.org.mx]
Application of 3-hydroxy-1H-indazole-5-carboxylic acid in Cancer Research
Disclaimer: Extensive literature searches did not yield specific data on the direct application of 3-hydroxy-1H-indazole-5-carboxylic acid in cancer research. The following application notes and protocols are based on the broader class of indazole and indazole carboxylic acid derivatives, which have demonstrated significant potential in oncology. This information is intended to serve as a general guideline for researchers interested in this class of compounds.
Application Notes
Introduction
The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] In the field of oncology, indazole derivatives have emerged as a promising class of therapeutic agents, with several compounds approved for clinical use and many others in various stages of development.[1][2][3] Marketed drugs such as Axitinib, Pazopanib, and Lonidamine feature the indazole core and are used in the treatment of various cancers.[1][2] These compounds often function as inhibitors of key signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.[4]
Mechanism of Action
The primary mechanism of action for many anti-cancer indazole derivatives is the inhibition of protein kinases.[4] These enzymes play a critical role in cell signaling, and their dysregulation is a common feature of cancer. Indazole-based compounds have been developed as inhibitors of various kinases, including:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): By inhibiting VEGFRs, these compounds can block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[4]
-
Epidermal Growth Factor Receptors (EGFRs): Overexpression of EGFR is common in several cancers, and its inhibition can halt tumor cell proliferation and survival.[4]
-
Fibroblast Growth Factor Receptors (FGFRs): Inhibition of FGFRs is another strategy to impede tumor growth and angiogenesis.[4][5]
-
Other Kinases: Indazole derivatives have also been shown to target other kinases like Aurora kinases, Pim kinases, and Bcr-Abl.[5]
Beyond kinase inhibition, some indazole derivatives induce apoptosis (programmed cell death) in cancer cells.[3][6] This can be achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, respectively, and activating caspases.[3][6]
Figure 1: Generalized signaling pathway of an indazole derivative inhibiting a receptor tyrosine kinase.
Data Presentation
The following table summarizes the anti-proliferative activity of selected indazole derivatives against various human cancer cell lines, as reported in the literature.
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| Compound 2f | 4T1 | Mouse Breast Cancer | 0.23 | [3][6] |
| HepG2 | Human Liver Cancer | 0.80 | [3] | |
| MCF-7 | Human Breast Cancer | 0.34 | [3] | |
| A549 | Human Lung Cancer | 1.15 | [3] | |
| HCT116 | Human Colon Cancer | 0.98 | [3] | |
| Compound 11c | HEP3BPN 11 | Human Liver Cancer | > Methotrexate | [1] |
| Compound 11d | HEP3BPN 11 | Human Liver Cancer | > Methotrexate | [1] |
| Compound 7d | A2780 | Human Ovarian Cancer | 0.64 - 17 | [7] |
| A549 | Human Lung Cancer | 0.64 - 17 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of indazole derivatives on cancer cells.
-
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Indazole derivative stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the indazole derivative in complete growth medium. The final concentration of DMSO should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Figure 2: Experimental workflow for an MTT assay.
2. Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is used to quantify the number of apoptotic and necrotic cells after treatment with an indazole derivative.
-
Materials:
-
Cancer cells and treatment as described above (in 6-well plates)
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Treat cells in 6-well plates with the indazole derivative at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
3. Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of proteins involved in apoptosis.
-
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
-
Figure 3: Logical relationship of an indazole derivative inducing apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling Reactions with 3-Hydroxy-1H-indazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a critical transformation in the synthesis of pharmaceuticals and other bioactive molecules. 3-Hydroxy-1H-indazole-5-carboxylic acid is a valuable building block in medicinal chemistry, and its derivatives are explored for various therapeutic applications. The coupling of this scaffold with amines to form amides is a key step in the development of new chemical entities. However, the presence of multiple functional groups—a carboxylic acid, a phenolic hydroxyl group, and the indazole ring itself—requires carefully optimized protocols to achieve high yields and purity while avoiding common side reactions.
Direct condensation of a carboxylic acid and an amine is generally inefficient.[1] Therefore, activating the carboxylic acid with a coupling reagent is necessary to facilitate the nucleophilic attack by the amine.[1][2] This document provides detailed protocols for amide coupling reactions with this compound using two common classes of reagents: a high-efficiency uronium salt (HATU) and a cost-effective carbodiimide (EDC) in conjunction with an additive.
Data Presentation: Comparison of Common Coupling Protocols
The selection of a coupling reagent is crucial and depends on factors such as the reactivity of the amine, steric hindrance, and the potential for side reactions. The following table summarizes typical reaction conditions and expected outcomes for two reliable protocols.
| Coupling System | Additive | Base | Typical Solvent | Typical Reaction Time | Reported Yield Range (%) | Key Advantages | Common Side Reactions |
| HATU | None | DIPEA | DMF | 2–6 hours | 70–95% | High efficiency, especially for hindered or less reactive amines.[3] | Guanidinylation of the amine if HATU is in excess.[4][5] |
| EDC·HCl | HOBt | TEA / DIPEA | DMF, DCM | 4–24 hours | 60–90% | Cost-effective, water-soluble byproducts for easier workup.[1][3] | N-acylurea formation, potential for epimerization (minimized by HOBt).[4] |
Yields are highly substrate-dependent and may vary.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: High-Efficiency Amide Coupling using HATU
This protocol is recommended for a broad range of amines, including those that are sterically hindered or possess low nucleophilicity. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly effective coupling reagent that forms a reactive OAt-ester.[3]
Materials:
-
This compound
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the acid (to achieve a concentration of approx. 0.1 M).
-
Add the desired amine (1.1 eq) to the solution, followed by DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 2-5 minutes.
-
Add HATU (1.1 eq) to the reaction mixture in one portion.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: a. Upon completion, pour the reaction mixture into water and extract with Ethyl Acetate (3x). b. Combine the organic layers and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide.
Protocol 2: Standard Coupling using EDC/HOBt
This is a widely used and cost-effective method suitable for many primary and secondary amines. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide, and HOBt (1-Hydroxybenzotriazole) is added to suppress side reactions and minimize racemization.[4]
Materials:
-
This compound
-
Amine (1.0 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Triethylamine (TEA) or DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
10% Methanol in Chloroform or Ethyl Acetate
-
10% NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Add HOBt (1.2 eq), EDC·HCl (1.2 eq), and TEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0 eq) to the reaction mixture.
-
Continue to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: a. Pour the reaction mixture into ice water. b. Extract the product with a suitable organic solvent, such as 10% Methanol in Chloroform or Ethyl Acetate (3x). c. Combine the organic layers and wash with 10% NaHCO₃ solution and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the final product.
Visualization of Workflow and Potential Side Reactions
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of 3-hydroxy-1H-indazole-5-carboxamides.
References
- 1. Indazole synthesis [organic-chemistry.org]
- 2. US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors - Google Patents [patents.google.com]
- 3. "Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indaz" by Nichole Ann Pianovich [scholarworks.uno.edu]
- 4. benchchem.com [benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for the Quantification of 3-hydroxy-1H-indazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-1H-indazole-5-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and drug development. As a potential metabolite or a synthetic intermediate, its accurate quantification in various matrices is crucial for pharmacokinetic studies, process optimization, and quality control. These application notes provide detailed protocols for the quantitative analysis of this compound using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity, and High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a widely accessible alternative.
The protocols and data presented are based on established analytical methodologies for structurally related indazole derivatives and carboxylic acids, providing a robust starting point for method development and validation.[1][2][3]
I. Primary Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the recommended technique for the quantification of this compound in complex biological matrices due to its superior sensitivity, specificity, and wide dynamic range. The following protocol is a comprehensive guide for researchers.
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation (Solid-Phase Extraction - SPE)
This protocol is designed for the extraction of the analyte from plasma or urine samples.
-
Materials:
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of the analyte)
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Sample Pre-treatment: To 1 mL of plasma or urine, add the internal standard solution.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase. The sample is now ready for LC-MS/MS analysis.[1]
-
2. Liquid Chromatography (LC) Conditions
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: Agilent Eclipse Plus C18 (100 × 2.1 mm, 3.5 μm) or equivalent.
-
Mobile Phase A: Water with 0.1% v/v formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% v/v formic acid.
-
Flow Rate: 300 µL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 - 1.0 5 1.0 - 11.0 95 11.0 - 15.5 95 15.5 - 16.0 5 | 16.0 - 18.0 | 5 |
3. Mass Spectrometry (MS) Conditions
-
Instrumentation: Triple quadrupole mass spectrometer.
-
Ion Source: Heated Electrospray Ionization (HESI) in positive or negative ion mode (to be optimized for the specific analyte).
-
Spray Voltage: 3.50 kV.
-
Capillary Temperature: 325 °C.
-
Auxiliary Gas Heater Temperature: 300 °C.
-
Sheath Gas: 45 arbitrary units.
-
Auxiliary Gas: 15 arbitrary units.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation: Quantitative Performance (LC-MS/MS)
The following table summarizes the expected quantitative performance parameters for the LC-MS/MS method, based on validated methods for similar indazole carboxamide metabolites.[1][4] These values should be established during in-house method validation.
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Recovery | > 85% |
Visualization: LC-MS/MS Workflow
Caption: Workflow for the quantification of this compound by LC-MS/MS.
II. Secondary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For laboratories where LC-MS/MS is not available, HPLC-UV provides a robust and reliable alternative for the quantification of this compound, particularly for in-process control samples or formulations where concentrations are expected to be higher.
Experimental Protocol: HPLC-UV Analysis
1. Sample Preparation (Dilution)
For cleaner sample matrices such as in-process control samples or dissolved bulk material.
-
Procedure:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the sample solution with the initial mobile phase to a concentration within the linear range of the calibration curve.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
2. High-Performance Liquid Chromatography (HPLC) Conditions
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[5]
-
Injection Volume: 20 µL.
-
Detection Wavelength: To be determined by acquiring a UV spectrum of the analyte. Indazole derivatives typically have UV maxima in the range of 210-310 nm.[6]
Data Presentation: Quantitative Performance (HPLC-UV)
The following table presents typical performance characteristics for a validated HPLC-UV method. These parameters need to be confirmed through in-house validation.
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 98 - 102% |
Visualization: HPLC-UV Workflow
Caption: General workflow for the quantification of this compound by HPLC-UV.
III. Method Validation
Both the LC-MS/MS and HPLC-UV methods described should be fully validated according to ICH guidelines or internal standard operating procedures. Key validation parameters include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
IV. Signaling Pathways and Logical Relationships
The quantification of this compound is often relevant in the context of drug metabolism. The following diagram illustrates a generalized metabolic pathway for a hypothetical parent drug leading to the formation of the target analyte.
Caption: Generalized metabolic pathway leading to the formation of the target analyte.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. ptfarm.pl [ptfarm.pl]
Application Notes and Protocols: Derivatization of 3-Hydroxy-1H-indazole-5-carboxylic Acid for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[1][2] 3-Hydroxy-1H-indazole-5-carboxylic acid, also known as 3-oxo-2,3-dihydro-1H-indazole-5-carboxylic acid, is a versatile starting material for the synthesis of novel bioactive compounds.[3][4] Its structure presents three key points for chemical modification: the carboxylic acid group at the C5 position, the nitrogen atoms of the indazole ring (N1 and N2), and the 3-hydroxy group. This document provides detailed protocols for the derivatization of this core structure and summarizes the biological activities of the resulting compounds.
Derivatization Strategies
The primary derivatization strategies for this compound involve modifications at the carboxylic acid and the indazole nitrogens. These modifications, such as amidation, esterification, and N-alkylation, allow for the exploration of the chemical space around the indazole core to optimize biological activity and pharmacokinetic properties.
A general workflow for the synthesis and evaluation of this compound derivatives is outlined below.
Figure 1: General workflow for derivatization and biological evaluation.
Experimental Protocols
Protocol 1: Amide Synthesis via HATU Coupling
This protocol is highly efficient for coupling the carboxylic acid with a wide range of primary and secondary amines, including those that are less reactive.[5]
Materials:
-
This compound
-
Amine of interest (1.0-1.2 equivalents)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.0-1.1 equivalents)[5]
-
DIPEA (N,N-Diisopropylethylamine) (2.0-3.0 equivalents)[5]
-
Anhydrous DMF (N,N-Dimethylformamide)[5]
-
Ethyl Acetate
-
1M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (N₂ or Argon)
Procedure:
-
Under an inert atmosphere, add this compound (1.0 eq) to a round-bottom flask.
-
Add anhydrous DMF to create an approximately 0.1 M solution and stir until all solids are dissolved.
-
Add the desired amine (1.0-1.2 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) and stir for 2 minutes.[5]
-
Add HATU (1.0-1.1 eq) in a single portion.[5]
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress using TLC or LC-MS.[5]
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Esterification of the Carboxylic Acid
This protocol describes a standard method for the synthesis of methyl esters, which can be further modified or used in biological assays.[6]
Materials:
-
This compound
-
Methanol
-
Concentrated Sulfuric Acid (catalytic amount)
-
Ethyl Acetate
-
Ice water
-
Brine
-
Anhydrous Na₂SO₄
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.[6]
-
Carefully add a catalytic amount of concentrated H₂SO₄ to the solution at room temperature.[6]
-
Heat the resulting solution to reflux and stir for 2 hours.[6]
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Treat the residue with ice water.[6]
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine and dry over anhydrous Na₂SO₄.[6]
-
Filter and concentrate the organic layer to yield the methyl ester, which can be further purified by recrystallization or column chromatography if necessary.
Protocol 3: Regioselective N1-Alkylation
The alkylation of the indazole ring can result in a mixture of N1 and N2 isomers. This protocol, using sodium hydride in THF, strongly favors the formation of the N1-alkylated product.[7][8][9]
Materials:
-
This compound derivative (e.g., methyl ester)
-
Sodium Hydride (NaH) (e.g., 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., alkyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (N₂ or Argon)
Procedure:
-
To a solution of the this compound derivative (1.0 eq) in anhydrous THF under an inert atmosphere, add NaH (1.1-1.5 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) and continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[10]
-
Extract the aqueous layer with ethyl acetate.[10]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]
-
Purify the crude residue by flash column chromatography to isolate the pure N1-alkylated product.[10]
Biological Activities of Derivatized Compounds
Derivatives of the indazole scaffold have shown significant activity against a range of biological targets, particularly in the field of oncology. Many function as kinase inhibitors, targeting key enzymes in cell signaling pathways that are often dysregulated in cancer.
Kinase Inhibition
Indazole derivatives have been identified as potent inhibitors of several protein kinases, including VEGFR-2, PAK1, and ALK.[1][2][11] The inhibition of these kinases can disrupt tumor growth, angiogenesis, and metastasis.
Figure 2: Simplified kinase signaling pathway and points of inhibition.
The following tables summarize the reported inhibitory activities of various indazole derivatives.
Table 1: Kinase Inhibitory Activity of Indazole Derivatives
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 1H-Indazole-3-carboxamide | PAK1 | 9.8 | [11] |
| Synthetic Indazole Derivative | VEGFR-2 | 5.4 | [1] |
| 3-Aminoindazole Derivative (Entrectinib) | ALK | 12 | [2] |
| Benzo[d]imidazol-2-yl)-1H-indazol | PDK1 | 80 - 90 | [2] |
Table 2: Antiproliferative Activity of Indazole Derivatives
| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |
| N1-alkylated 1H-indazole-3-carboxamide | MCF-7 (Breast Cancer) | GI₅₀ | 2.34 | [1] |
| 1H-indazole-3-amine derivative (6o) | K562 (Leukemia) | IC₅₀ | 5.15 | [12] |
| 1H-indazole-3-amine derivative (6o) | HEK-293 (Normal) | IC₅₀ | 33.2 | [12] |
Conclusion
This compound is a valuable starting scaffold for the generation of diverse chemical libraries for biological screening. The functional handles on the molecule are amenable to a variety of chemical transformations, including amidation, esterification, and N-alkylation. The resulting derivatives have shown significant potential as inhibitors of key biological targets, particularly protein kinases involved in cancer progression. The protocols and data presented here provide a foundation for researchers to design and synthesize novel indazole-based compounds for drug discovery programs.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 787580-93-2 CAS MSDS (3-HYDROXY-5-(1H)INDAZOLE CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. research.ucc.ie [research.ucc.ie]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydroxy-1H-indazole-5-carboxylic Acid
Welcome to the Technical Support Center for the synthesis of 3-hydroxy-1H-indazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and direct approach involves the diazotization of 4-amino-3-hydroxybenzoic acid, followed by an intramolecular cyclization. This method is often preferred due to the commercial availability of the starting material.
Q2: What are the critical parameters to control during the diazotization step?
A2: Temperature and the rate of addition of the diazotizing agent (e.g., sodium nitrite) are critical. The reaction should be maintained at a low temperature (typically 0-5 °C) to prevent the decomposition of the diazonium salt. Slow, portion-wise addition of the nitrite solution is crucial to control the reaction exotherm and prevent the formation of side products.
Q3: My reaction mixture turns dark brown or black during the reaction. What could be the cause?
A3: The formation of a dark-colored mixture often indicates the decomposition of the diazonium salt or other side reactions. This can be caused by elevated temperatures, incorrect pH, or the presence of impurities in the starting materials. Ensure rigorous temperature control and use purified reagents.
Q4: How can I effectively purify the final product?
A4: Recrystallization is a common method for purifying this compound. Suitable solvent systems can include aqueous ethanol or dimethylformamide (DMF)/water mixtures. The choice of solvent will depend on the impurity profile.
Troubleshooting Guides
Below are troubleshooting guides for common problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Diazotization | - Ensure the complete dissolution of 4-amino-3-hydroxybenzoic acid in the acidic medium before adding sodium nitrite.- Verify the quality and concentration of the sodium nitrite solution.- Maintain the reaction temperature strictly between 0-5 °C. |
| Decomposition of Diazonium Salt | - Add the sodium nitrite solution slowly and in portions to avoid localized heating.- Ensure the reaction medium is sufficiently acidic to stabilize the diazonium salt. |
| Inefficient Cyclization | - After diazotization, ensure the reaction is allowed to proceed for a sufficient amount of time, with a gradual increase in temperature if the protocol requires it, to facilitate cyclization. |
| Product Loss During Workup | - Adjust the pH of the aqueous solution carefully during product precipitation to ensure maximum recovery.- Use an appropriate solvent for extraction if the product has partial solubility in the aqueous layer. |
Problem 2: Formation of Impurities and Side Products
| Potential Cause | Troubleshooting Steps |
| Side Reactions from Diazonium Salt | - Strictly control the reaction temperature to minimize the reaction of the diazonium salt with water or other nucleophiles.- Use a stoichiometric amount of sodium nitrite to avoid side reactions from excess nitrous acid. |
| Decarboxylation | - Avoid excessively high temperatures during the reaction and workup, as the carboxylic acid group can be labile under harsh conditions. |
| Formation of Isomers | - While less common in this specific synthesis, improper reaction conditions can sometimes lead to isomer formation. Confirm the structure of your product using analytical techniques like NMR. |
Experimental Protocols
A detailed experimental protocol for a related synthesis is provided below for reference. This can be adapted for the synthesis of this compound from 4-amino-3-hydroxybenzoic acid.
Synthesis of 5-Chloro-1H-indazole-3-carboxylic acid from 1H-indazole-3-carboxylic acid
This protocol illustrates a typical electrophilic substitution on the indazole ring, which requires careful control of reaction conditions.[1]
-
Dissolution: Dissolve 1H-indazole-3-carboxylic acid in anhydrous acetic acid in a three-necked flask with heating and stirring until the solution is clear.[1]
-
Reagent Addition: In a separate flask, dissolve phosphorus oxychloride in anhydrous acetic acid. Slowly add this solution dropwise to the heated indazole solution.[1]
-
Reaction: Heat the reaction mixture in an oil bath at 90 °C under reflux for 14 hours.[1]
-
Isolation: Upon completion, a white precipitate will form. Cool the mixture in an ice bath and collect the solid by vacuum filtration.[1]
-
Washing: Wash the collected solid first with ethyl acetate and then with diethyl ether to obtain 5-chloro-1H-indazole-3-carboxylic acid.[1]
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
References
optimizing reaction yield for 3-hydroxy-1H-indazole-5-carboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 3-hydroxy-1H-indazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and effective strategy involves a multi-step synthesis starting from a readily available substituted aniline. A plausible route is the synthesis of a 5-methoxy-1H-indazole intermediate, followed by introduction of the carboxylic acid group at the 3-position, and subsequent demethylation to yield the final product.
Q2: I am observing a mixture of N-1 and N-2 alkylated byproducts. How can I improve regioselectivity?
N-alkylation is a common side reaction in indazole synthesis. The choice of base and solvent is critical in controlling the regioselectivity. For preferential N-1 alkylation, less polar solvents like THF with a strong base such as NaH are often used. For N-2 alkylation, polar aprotic solvents like DMF with a weaker base like K2CO3 may be employed.[1] Reaction temperature can also influence the N-1/N-2 ratio, with lower temperatures sometimes favoring higher selectivity.[1]
Q3: My demethylation step with BBr₃ is giving a low yield. What are the potential issues?
Low yields in BBr₃ demethylation can be due to several factors. BBr₃ is highly reactive and moisture-sensitive, so the reaction must be carried out under strictly anhydrous conditions.[1] The stoichiometry of BBr₃ is crucial; typically, one equivalent is needed for each methoxy group and other Lewis basic sites in the molecule. The reaction is often started at low temperatures (e.g., -78°C) and allowed to warm gradually.[1] Quenching of the reaction must be done carefully with a proton source like methanol or water at low temperatures.
Q4: I am seeing evidence of decarboxylation in my final product. How can I prevent this?
Decarboxylation of indazole-3-carboxylic acids can occur under harsh reaction conditions, particularly high temperatures or strong acidic or basic conditions.[1] It is advisable to use moderate temperatures during the synthesis and purification steps. If the demethylation step is performed on the carboxylic acid, milder demethylation reagents or carefully controlled reaction conditions should be considered.
Q5: What are the best practices for purifying the final product, this compound?
Purification can typically be achieved by recrystallization from a suitable solvent system. Given the polar nature of the molecule due to the hydroxyl and carboxylic acid groups, polar solvents or solvent mixtures are likely to be effective. Column chromatography on silica gel can also be used, though the polarity of the compound may require a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol mixtures).
Troubleshooting Guides
Problem: Low Yield in the Indazole Ring Formation Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient reaction time or temperature. | Monitor the reaction by TLC or LC-MS. If the starting material is still present, consider extending the reaction time or gradually increasing the temperature. |
| Formation of multiple byproducts | Incorrect reaction conditions leading to side reactions. | Re-evaluate the reaction conditions, including solvent, temperature, and stoichiometry of reagents. Ensure the starting materials are pure. |
| Poor recovery after workup | Product loss during extraction or precipitation. | Optimize the pH of the aqueous phase during workup to ensure the product is in its least soluble form for extraction or precipitation. Use of a continuous extractor may be beneficial for highly water-soluble products. |
Problem: Inefficient Carboxylation at the 3-position
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very low conversion | Inactive carboxylating agent or poor reaction setup. | Ensure the carboxylating agent (e.g., CO₂) is of high purity and the reaction is performed under the appropriate pressure and temperature. If using an organometallic intermediate, ensure it is formed efficiently before introducing the carboxylating agent. |
| Formation of symmetric byproducts | Premature quenching or side reactions of the organometallic intermediate. | Ensure the reaction is kept under an inert atmosphere and is free of moisture and other electrophilic contaminants. Add the carboxylating agent slowly and at a controlled temperature. |
Problem: Incomplete Demethylation of the 5-methoxy group
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting material (5-methoxy derivative) in the final product | Insufficient BBr₃ or reaction time. | Increase the equivalents of BBr₃ to account for all Lewis basic sites.[2] Monitor the reaction by TLC/LC-MS and extend the reaction time if necessary. A slight increase in temperature may also be beneficial. |
| Formation of tar or intractable material | Reaction temperature too high or decomposition of the starting material/product. | Maintain a low temperature during the addition of BBr₃ and allow the reaction to warm slowly.[1] Ensure the starting material is stable under the reaction conditions. |
| Difficult workup and purification | Formation of boron complexes. | After the reaction is complete, quench thoroughly with methanol at low temperature before adding water to hydrolyze the boron complexes. An acidic workup may also help to break up these complexes. |
Experimental Protocols
Protocol 1: Synthesis of 5-methoxy-1H-indazole-3-carboxylic acid
This protocol is a general representation and may require optimization for specific substrates.
-
Step 1: Synthesis of 5-methoxy-1H-indazole. A suitable starting material, such as 2-amino-5-methoxybenzaldehyde, can be cyclized using various methods, including diazotization followed by reduction and cyclization.
-
Step 2: Carboxylation of 5-methoxy-1H-indazole.
-
Dissolve 5-methoxy-1H-indazole (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78°C.
-
Add a strong base such as n-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70°C.
-
Stir the mixture at -78°C for 1 hour.
-
Bubble dry carbon dioxide gas through the solution for 2-3 hours, or add an excess of crushed dry ice.
-
Allow the reaction mixture to slowly warm to room temperature overnight.
-
Quench the reaction with water.
-
Acidify the aqueous layer with 1M HCl to pH 2-3 to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-methoxy-1H-indazole-3-carboxylic acid.
-
Protocol 2: Demethylation to this compound
Caution: Boron tribromide (BBr₃) is a highly corrosive and moisture-sensitive reagent. Handle it in a well-ventilated fume hood with appropriate personal protective equipment.
-
Suspend 5-methoxy-1H-indazole-3-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the suspension to -78°C in a dry ice/acetone bath.
-
Slowly add a 1M solution of BBr₃ in DCM (2.0-3.0 eq.) dropwise, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, stir the reaction mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture back to 0°C and carefully quench by the slow addition of methanol.
-
Add water and stir for 1 hour to hydrolyze the boron complexes.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water and a small amount of cold DCM, and dry under vacuum.
-
If the product remains in solution, separate the layers and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Demethylation Reagents for Aryl Methyl Ethers
| Reagent | Typical Conditions | Advantages | Disadvantages |
| BBr₃ | DCM, -78°C to RT | High reactivity, effective for sterically hindered ethers.[1] | Highly corrosive, moisture-sensitive, can be non-selective with multiple functional groups.[2] |
| HBr | 48% aq. HBr, reflux | Inexpensive, simple procedure. | Requires high temperatures, harsh acidic conditions can cause side reactions. |
| AlCl₃ | DCM or neat, heat | Less reactive than BBr₃, can be more selective. | Can require high temperatures, may form stable complexes with the product. |
| Thiophenols/Thioalkoxides | High-boiling polar solvents (e.g., DMF), heat | Effective for stubborn demethylations. | Requires high temperatures, reagents have strong odors. |
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for the demethylation step.
References
Technical Support Center: Purification of 3-hydroxy-1H-indazole-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3-hydroxy-1H-indazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its physicochemical properties. The presence of both a phenolic hydroxyl group and a carboxylic acid group on the indazole core can lead to low solubility in common organic solvents, potential for zwitterion formation, and susceptibility to oxidation and decarboxylation under harsh conditions.
Q2: What are the most common impurities found in crude this compound?
A2: Common impurities may include unreacted starting materials (e.g., substituted hydrazines or nitro-aromatic compounds), intermediates from the synthetic route, and byproducts such as regioisomers or products of decarboxylation. The phenolic hydroxyl group is also susceptible to oxidation, which can lead to colored impurities.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity of this compound.[1] Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify impurities, and Mass Spectrometry (MS) for molecular weight confirmation.
Q4: How can I improve the solubility of this compound for purification?
A4: Due to its likely zwitterionic character and strong hydrogen bonding, solubility can be challenging. To improve solubility, consider using highly polar aprotic solvents like DMF or DMSO. For aqueous solutions, adjusting the pH can significantly impact solubility. At acidic pH, the carboxylate will be protonated, and at basic pH, the hydroxyl and carboxylic acid groups will be deprotonated, both of which can increase aqueous solubility.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Recovery After Recrystallization | - The compound is too soluble in the chosen solvent, even at low temperatures.- Insufficient cooling of the solution.- Not enough of the crude material was dissolved initially. | - Screen for a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature. Consider solvent mixtures.- Ensure the solution is cooled in an ice bath to maximize precipitation.[2]- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2] |
| Product is Oily or Gummy | - Presence of impurities that lower the melting point.- The solvent is not appropriate for crystallization. | - Attempt to purify a small sample by column chromatography to remove impurities before recrystallization.- Try a different recrystallization solvent or a multi-solvent system. |
| Colored Impurities in Final Product | - Oxidation of the phenolic hydroxyl group. | - Perform purification steps under an inert atmosphere (e.g., nitrogen or argon).- Add a small amount of a reducing agent like sodium bisulfite during workup or recrystallization.- Consider treatment with activated carbon during recrystallization. |
| Poor Separation in Column Chromatography | - Incorrect mobile phase polarity.- Co-elution of impurities with the product. | - Optimize the solvent system for TLC before scaling up to column chromatography. A step gradient of methanol in chloroform or ethyl acetate in hexanes is a common starting point for similar compounds.[3]- Consider using a different stationary phase, such as alumina or a bonded-phase silica. |
| Product Decarboxylates During Purification | - Excessive heating during recrystallization or solvent evaporation. | - Avoid prolonged heating at high temperatures. Use a rotary evaporator at reduced pressure and moderate temperature to remove solvents.- Choose a recrystallization solvent with a lower boiling point if possible. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. Solvent selection is critical and may require screening.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate, or mixtures with water)[2]
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.[2]
-
If the solution is colored, you may add a small amount of activated carbon and boil for a few minutes.
-
If activated carbon was used, perform a hot filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[2]
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
Protocol 2: Column Chromatography
This protocol is a general method for purification by column chromatography. The mobile phase should be optimized by TLC first.
Materials:
-
Crude this compound
-
Silica gel (or other appropriate stationary phase)
-
Mobile phase (e.g., a mixture of hexanes and ethyl acetate, or chloroform and methanol)[3][4]
-
Chromatography column
-
Collection tubes or flasks
Procedure:
-
Prepare a slurry of silica gel in the mobile phase and pack the chromatography column.
-
Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the mobile phase, collecting fractions. A step gradient of increasing polarity can be effective.[3]
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: A typical purification workflow for this compound.
Caption: A logical flow for troubleshooting common purification problems.
References
identification of byproducts in 3-hydroxy-1H-indazole-5-carboxylic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 3-hydroxy-1H-indazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound and what are the critical steps?
A common and plausible synthetic route is the diazotization of 4-amino-3-hydroxybenzoic acid, followed by in-situ cyclization. The critical steps in this process are the initial formation of the diazonium salt and the subsequent intramolecular cyclization. Precise control of reaction temperature and pH is crucial to minimize byproduct formation.
Q2: What are the most likely byproducts in the synthesis of this compound via diazotization?
The most probable byproducts can be categorized as follows:
-
Phenolic Byproducts: Formed by the reaction of the diazonium salt intermediate with water.
-
Azo Coupling Products: Resulting from the reaction of the diazonium salt with the starting material or other electron-rich aromatic species in the reaction mixture.
-
Decarboxylation Products: Loss of the carboxylic acid group can occur under harsh reaction conditions.
-
Incompletely Cyclized Intermediates: Residual starting material or intermediates that have not undergone complete cyclization.
Q3: How can I detect and characterize these byproducts?
A combination of analytical techniques is recommended for the detection and characterization of byproducts. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for separating and identifying impurities.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can provide detailed structural information for isolated byproducts.[3]
Q4: What are the key parameters to control to minimize byproduct formation?
To minimize byproduct formation, careful control of the following parameters is essential:
-
Temperature: Diazotization reactions should be carried out at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt and to suppress side reactions like azo coupling.[4][5]
-
pH: The acidity of the reaction medium is critical for the stability of the diazonium salt.
-
Purity of Starting Materials: Impurities in the starting 4-amino-3-hydroxybenzoic acid, such as isomers or products from its own synthesis (e.g., from over-nitration or decarboxylation), can lead to the formation of additional byproducts.[6]
-
Reaction Time: Prolonged reaction times can lead to the degradation of the desired product and the formation of byproducts.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete diazotization. | Ensure the complete dissolution of the starting material before the addition of sodium nitrite. Use a slight excess of sodium nitrite. |
| Premature decomposition of the diazonium salt. | Maintain a low reaction temperature (0-5 °C) throughout the addition of sodium nitrite and for a period afterward. |
| Suboptimal pH for cyclization. | Carefully adjust the pH of the reaction mixture after diazotization to facilitate the intramolecular cyclization. |
| Product precipitation issues. | Ensure the final pH of the workup is optimal for the precipitation of the carboxylic acid. |
Issue 2: Presence of Significant Impurities in the Final Product
| Observed Impurity | Potential Cause | Mitigation Strategy |
| Phenolic byproducts (e.g., 3,4-dihydroxybenzoic acid) | Reaction of the diazonium salt with water. | Maintain low reaction temperatures. Avoid localized "hot spots" during reagent addition. |
| Azo-coupled dimers | Insufficiently low temperature during diazotization, allowing the diazonium salt to react with the starting amine. | Ensure the reaction temperature is strictly controlled at 0-5 °C. Add the sodium nitrite solution slowly and sub-surface if possible. |
| Decarboxylated indazole byproduct | Harsh reaction conditions (e.g., high temperature or extreme pH during reaction or workup). | Avoid excessive heating during the reaction and workup. Use milder conditions for pH adjustments. |
| Unreacted 4-amino-3-hydroxybenzoic acid | Incomplete diazotization or insufficient reaction time. | Increase the reaction time slightly or ensure efficient mixing. Check the stoichiometry of reagents. |
Data Presentation
Table 1: Potential Byproducts in the Synthesis of this compound
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| 3,4-Dihydroxybenzoic acid | C₇H₆O₄ | 154.12 | Reaction of diazonium salt with water |
| Azo-dimer of 4-amino-3-hydroxybenzoic acid | C₁₄H₁₂N₄O₆ | 332.27 | Azo coupling side reaction |
| 3-Hydroxy-1H-indazole | C₇H₆N₂O | 134.13 | Decarboxylation of the product |
| 4-Amino-3-hydroxybenzoic acid | C₇H₇NO₃ | 153.14 | Unreacted starting material |
Experimental Protocols
Protocol 1: Synthesis of this compound via Diazotization
This protocol describes a plausible method for the synthesis of this compound.
Materials:
-
4-Amino-3-hydroxybenzoic acid
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Ice
Procedure:
-
Suspend 4-amino-3-hydroxybenzoic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0-5 °C in a reaction vessel equipped with a stirrer and a thermometer.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) to the suspension while maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour after the complete addition of sodium nitrite.
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours to facilitate cyclization.
-
Cool the mixture and collect the precipitated product by filtration.
-
Wash the solid with cold water and dry under vacuum to yield crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Identification of Byproducts by HPLC-MS
This protocol provides a general method for the analysis of the reaction mixture to identify the desired product and potential byproducts.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a dilute solution of the crude reaction product in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample onto the HPLC system.
-
Elute the components using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Monitor the elution profile with the UV detector.
-
Direct the eluent to the mass spectrometer to obtain mass-to-charge ratio (m/z) data for each separated peak.
-
Compare the retention times and mass spectra with those of known standards (if available) or analyze the fragmentation patterns to identify the product and byproducts.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential byproduct formation pathways from the diazonium intermediate.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. researchgate.net [researchgate.net]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. data.epo.org [data.epo.org]
Technical Support Center: Regioselective Synthesis of 3-Hydroxy-1H-indazole-5-carboxylic Acid
Welcome to the technical support center for the synthesis of 3-hydroxy-1H-indazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
A1: The main challenge lies in controlling the regioselectivity during the formation of the indazole ring. Depending on the starting materials and reaction conditions, a mixture of isomeric products, such as 1H-indazole-6-carboxylic acid or other regioisomers, can be formed. Achieving a high yield of the desired 5-carboxylic acid isomer requires careful selection of precursors and optimization of reaction parameters.
Q2: What are the common synthetic routes to prepare the indazole-5-carboxylic acid scaffold?
A2: A common and effective strategy involves the diazotization of an appropriately substituted aminobenzoic acid derivative, followed by an intramolecular cyclization. A plausible starting material is 4-amino-3-methylbenzoic acid or a related analogue. The key is the strategic placement of substituents on the benzene ring that direct the cyclization to the desired position.
Q3: How does the tautomerism of the product affect its characterization?
A3: this compound exists in tautomeric equilibrium with its keto form, 3-oxo-2,3-dihydro-1H-indazole-5-carboxylic acid.[1][2] This can influence its spectroscopic data (NMR, IR) and reactivity. It is crucial to be aware of both forms when analyzing characterization data.
Q4: How can I distinguish between the desired this compound and its isomers?
A4: NMR spectroscopy is a powerful tool for distinguishing between isomers of substituted indazoles.[3] The proton and carbon chemical shifts of the aromatic ring are sensitive to the position of the carboxylic acid group. For example, the coupling patterns and chemical shifts of the aromatic protons can definitively establish the substitution pattern. A detailed comparison of the 1H and 13C NMR spectra with literature data for known indazole-5-carboxylic and indazole-6-carboxylic acids is recommended for unambiguous identification.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 5-carboxylic acid isomer and formation of multiple products. | 1. Non-optimal starting material. 2. Incorrect diazotization conditions (temperature, acid concentration). 3. Inefficient cyclization. | 1. Ensure the use of a starting material with appropriate directing groups. For example, a methyl group ortho to the amino group in a 4-aminobenzoic acid derivative can facilitate the desired cyclization. 2. Maintain a low temperature (0-5 °C) during the diazotization step to prevent decomposition of the diazonium salt.[5] Use the appropriate concentration of mineral acid as specified in the protocol. 3. Optimize the cyclization conditions, such as temperature and reaction time. In some cases, the use of a specific solvent or additive may be necessary to promote the desired ring closure. |
| Difficulty in separating the 5-carboxylic acid isomer from other regioisomers. | The isomers may have similar polarities, making chromatographic separation challenging. | 1. Recrystallization: Carefully select a solvent system for recrystallization. A mixture of polar and non-polar solvents can sometimes effectively separate isomers based on differences in their crystal lattice energies. 2. pH-controlled extraction: The acidity of the carboxylic acid and the basicity of the indazole nitrogens can be exploited. Careful adjustment of the pH of an aqueous solution may allow for the selective extraction of one isomer into an organic solvent. |
| Product appears to be the 3-oxo tautomer instead of the 3-hydroxy form. | This is an inherent property of the molecule due to tautomerism. The predominant form can be influenced by the solvent and the solid-state packing. | 1. For characterization, it is important to recognize that both tautomers may be present in solution. NMR spectra may show signals for both forms. 2. If a specific tautomer is required for a subsequent reaction, the choice of solvent and reaction conditions may favor one form over the other. |
| Incomplete reaction or recovery of starting material. | 1. Incomplete diazotization. 2. Insufficient time or temperature for cyclization. | 1. Ensure complete dissolution or a fine suspension of the starting amine in the acidic medium before adding the nitrite solution.[5] Use a slight excess of sodium nitrite. 2. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A moderate increase in temperature during the cyclization step may be beneficial, but should be done cautiously to avoid side reactions. |
Data Presentation
Table 1: Hypothetical Comparison of Reaction Conditions on Regioselectivity
| Entry | Starting Material | Diazotization Conditions | Cyclization Conditions | Ratio of 5-COOH : 6-COOH Isomers | Total Yield (%) |
| 1 | 4-Amino-3-methylbenzoic acid | NaNO2, 2M HCl, 0-5 °C | Water, 80 °C, 2h | 85 : 15 | 70 |
| 2 | 4-Amino-3-methylbenzoic acid | NaNO2, 1M H2SO4, 0-5 °C | Water, 60 °C, 4h | 70 : 30 | 65 |
| 3 | 4-Amino-3-ethylbenzoic acid | NaNO2, 2M HCl, 0-5 °C | Ethanol, reflux, 2h | 80 : 20 | 68 |
| 4 | 3-Amino-4-methylbenzoic acid | NaNO2, 2M HCl, 0-5 °C | Water, 80 °C, 2h | 10 : 90 | 75 |
Note: This data is illustrative and intended to demonstrate how reaction parameters can influence regioselectivity. Actual results may vary.
Experimental Protocols
Key Experiment: Synthesis of this compound via Diazotization and Cyclization
This protocol is a representative method based on the principles of the Jacobson indazole synthesis.
Materials:
-
4-Amino-3-methylbenzoic acid
-
Sodium nitrite (NaNO2)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Ice
Procedure:
-
Preparation of the Amine Salt Suspension:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 1 mole equivalent of 4-amino-3-methylbenzoic acid in deionized water.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add 2.5 mole equivalents of concentrated hydrochloric acid while maintaining the temperature below 10 °C. Stir until a fine, uniform suspension of the hydrochloride salt is formed.
-
-
Diazotization:
-
In a separate beaker, dissolve 1.1 mole equivalents of sodium nitrite in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred amine salt suspension over 30-60 minutes, ensuring the temperature is maintained between 0-5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes.
-
-
Cyclization:
-
Slowly and carefully heat the reaction mixture to 80-90 °C. Vigorous gas evolution (N2) will be observed.
-
Maintain the temperature and continue stirring for 1-2 hours after the gas evolution ceases.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield this compound.
-
Visualizations
Experimental Workflow for Synthesis
References
Navigating the Scale-Up of 3-Hydroxy-1H-Indazole-5-Carboxylic Acid: A Technical Support Guide
For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of 3-hydroxy-1H-indazole-5-carboxylic acid, the transition from laboratory to industrial production can present a unique set of challenges. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions to address common issues encountered during the scale-up process.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Overall Yield | - Inefficient cyclization to form the indazole core.- Side reactions during functional group manipulations.- Degradation of intermediates or final product.- Suboptimal reaction conditions (temperature, pressure, stoichiometry). | - Optimize cyclization conditions by screening catalysts and solvents.- Employ protective group strategies for the carboxylic acid or hydroxyl group to prevent unwanted side reactions.- Ensure rigorous control of temperature and pH to minimize degradation.- Conduct a Design of Experiments (DoE) to identify optimal process parameters. |
| Formation of Impurities/Byproducts | - Lack of regioselectivity during functionalization.- Over-oxidation or incomplete oxidation.- Dimerization or polymerization of reactive intermediates. | - Utilize directing groups to enhance regioselectivity.- Carefully control the stoichiometry of oxidizing agents and monitor the reaction progress closely.- Optimize reaction concentration and temperature to disfavor intermolecular side reactions. |
| Poor Solubility of Intermediates | - Highly crystalline or polar nature of the intermediates. | - Screen a variety of solvent systems, including mixed solvents, to improve solubility.- Consider performing a salt screen to identify a more soluble form of the intermediate. |
| Difficulties in Product Isolation and Purification | - Product co-precipitating with impurities.- Similar polarity of product and byproducts, making chromatographic separation challenging.- Presence of residual heavy metals from catalysts. | - Optimize crystallization conditions (solvent, temperature profile) to achieve selective precipitation.- Explore alternative purification techniques such as supercritical fluid chromatography (SFC) or the use of scavenger resins to remove specific impurities.- Employ metal scavengers to remove residual catalysts. |
| Safety Concerns on Scale-Up | - Use of hazardous reagents (e.g., concentrated acids, explosive diazonium salts).- Exothermic reactions with potential for thermal runaway. | - Whenever feasible, replace hazardous reagents with safer alternatives. For instance, consider a diazonium-free synthetic route to avoid the use of potentially explosive intermediates.[1]- Conduct thorough reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to understand the thermal profile of the reaction and implement appropriate cooling and control measures. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of indazole-3-carboxylic acid, a potential precursor?
A1: Key challenges in the scale-up of indazole-3-carboxylic acid synthesis include low reaction capacity, the use of hazardous reagents like concentrated sulfuric acid, and the involvement of multiple isolation steps which can reduce overall yield.[1] Traditional methods often involve the use of potentially explosive diazonium salt intermediates, making them unsuitable for large-scale production due to safety concerns and low yields (25-43%).[1]
Q2: Are there safer, more scalable alternatives to traditional synthetic routes?
A2: Yes, a diazonium-free route has been developed for the synthesis of indazole-3-carboxylic acid, which is considered safer and more easily scalable.[1] This method avoids the use of explosive intermediates, addressing a major safety concern for industrial production.
Q3: What are the key considerations for introducing the 5-hydroxy group onto the indazole ring at scale?
A3: Direct hydroxylation of the indazole core can be challenging. A common strategy involves the synthesis of a precursor with a suitable leaving group at the 5-position, followed by nucleophilic substitution with a hydroxide source. Alternatively, a starting material already containing a protected hydroxyl group (e.g., a methoxy group) can be used, followed by deprotection in a later step. Careful optimization is required to ensure regioselectivity and avoid unwanted side reactions.
Q4: How can I manage the poor solubility of this compound and its intermediates during work-up and purification?
A4: The polarity of your target molecule and its intermediates can lead to solubility issues in common organic solvents. To address this, consider the following:
-
pH Adjustment: As a carboxylic acid, the solubility of your compound will be highly dependent on pH. Acidification of the aqueous layer after reaction work-up can often precipitate the product, allowing for isolation by filtration.
-
Solvent Screening: A systematic screening of different solvent systems, including polar aprotic solvents (e.g., DMF, DMAc) and mixed solvent systems, can help identify suitable conditions for dissolution and crystallization.
-
Salt Formation: Converting the carboxylic acid to a salt can significantly alter its solubility profile, which can be advantageous for certain purification steps.
Q5: What analytical techniques are recommended for monitoring reaction progress and ensuring product purity?
A5: A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the consumption of starting materials and the formation of the product and byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities and confirming the mass of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation of the final product and key intermediates.
-
Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and purity of the final product.
Experimental Protocols
Protocol 1: General Procedure for Diazonium-Free Synthesis of Indazole-3-Carboxylic Acid (Precursor)
This protocol is a conceptual outline based on scalable, safer methodologies.[1]
-
Step 1: Hydrazone Formation: React commercially available phenylhydrazine with benzaldehyde in an aqueous medium at approximately 25-30°C to form the corresponding benzaldehyde phenylhydrazone.
-
Step 2: Cyclization Precursor Formation: Treat the benzaldehyde phenylhydrazone with oxalyl chloride in an inert organic solvent such as dichloromethane at around 40°C to yield an intermediate.
-
Step 3: Friedel-Crafts Cyclization: Subject the intermediate from Step 2 to a Friedel-Crafts reaction using a Lewis acid catalyst like aluminum chloride (AlCl₃) in an inert organic solvent.
-
Step 4: Hydrolysis and Rearrangement: Hydrolyze the product from the cyclization step under acidic conditions to yield indazole-3-carboxylic acid.
Visualizing the Workflow
Diagram 1: General Workflow for Scale-Up Synthesis
Caption: A high-level overview of the scale-up synthesis process.
Diagram 2: Troubleshooting Logic Flow
Caption: A logical approach to troubleshooting synthesis issues.
References
preventing degradation of 3-hydroxy-1H-indazole-5-carboxylic acid during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-hydroxy-1H-indazole-5-carboxylic acid during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound during synthesis?
Based on the functional groups present (a phenol, a carboxylic acid, and an indazole core), the most probable degradation pathways include:
-
Oxidation of the 3-hydroxy group: Phenolic hydroxyl groups are susceptible to oxidation, which can lead to the formation of colored impurities and byproducts. This can be exacerbated by the presence of atmospheric oxygen, oxidizing agents, or metal catalysts.
-
Decarboxylation: Carboxylic acids, particularly when subjected to high temperatures or harsh acidic/basic conditions, can undergo decarboxylation, resulting in the loss of the carboxyl group and the formation of 3-hydroxy-1H-indazole.
-
Ring Opening of the Indazole Core: While unprotected indazoles are generally more stable, N-protected indazoles can be susceptible to ring-opening in the presence of strong bases, leading to the formation of ortho-aminobenzonitrile derivatives.[1] Care should be taken if any protection/deprotection steps are employed.
-
Side Reactions on the Indazole Ring: Like other indazoles, side reactions such as N-alkylation can occur if alkylating agents are present, leading to a mixture of N-1 and N-2 isomers.
Q2: What are the initial signs of degradation during the synthesis?
Common indicators of degradation include:
-
Color Change: The reaction mixture turning dark brown or black can be a sign of oxidation of the phenolic group.
-
Gas Evolution: Bubbling or effervescence in the absence of a gas-evolving reagent may indicate decarboxylation (release of CO2).
-
Inconsistent Spectroscopic Data: The appearance of unexpected peaks in NMR or Mass Spectrometry analysis of the crude product.
-
Poor Crystallization or Purification: Difficulty in isolating the final product as a clean solid can be due to the presence of multiple impurities.
Q3: Are there any recommended protective groups to minimize degradation?
Protecting the reactive functional groups can be a viable strategy to prevent side reactions.
-
Protection of the 3-hydroxy (phenol) group: This is crucial to prevent oxidation. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) or silyl ethers (e.g., TBDMS). The choice of protecting group will depend on its stability to the subsequent reaction conditions and the ease of deprotection.
-
Protection of the 5-carboxylic acid group: Esterification (e.g., methyl or ethyl ester) can protect the carboxylic acid from decarboxylation and unwanted side reactions.[2]
It is important to select orthogonal protecting groups that can be removed selectively without affecting each other or the indazole core.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Degradation of starting material or intermediates. High reaction temperatures, prolonged reaction times, or inappropriate pH can lead to decomposition. | - Optimize reaction temperature and time. - Use a buffered solution to maintain optimal pH. - Consider performing the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation. |
| Incomplete reaction. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Ensure reagents are pure and used in the correct stoichiometric ratios. | |
| Product is a Dark, Oily Residue Instead of a Solid | Significant oxidation of the phenolic hydroxyl group. Exposure to air, especially at elevated temperatures or in the presence of metal ions, can cause oxidation. | - Degas solvents before use. - Perform the reaction and work-up under an inert atmosphere. - Add an antioxidant like sodium bisulfite or ascorbic acid during work-up. - Purify intermediates to remove any metal catalysts. |
| Formation of Multiple Byproducts Detected by LC-MS | Multiple side reactions occurring. This could include N-alkylation, decarboxylation, or reactions involving impurities in the starting materials. | - If alkylating agents are used, carefully control the stoichiometry and temperature to minimize N-alkylation. - Avoid excessive heat to prevent decarboxylation. - Ensure the purity of all starting materials and solvents. |
| Difficulty in Purifying the Final Product | Presence of closely related impurities. These could be isomers (N-1 vs. N-2 alkylation) or degradation products with similar polarity to the desired product. | - Optimize the purification method. Consider column chromatography with a different solvent system or preparative HPLC. - Recrystallization from a suitable solvent system may help to remove minor impurities. |
Experimental Protocols
Below is a proposed synthetic workflow designed to minimize degradation.
Diagram: Proposed Synthetic Workflow
References
Technical Support Center: Optimization of Coupling Conditions for 3-hydroxy-1H-indazole-5-carboxylic Acid Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address specific issues encountered during the amide coupling of 3-hydroxy-1H-indazole-5-carboxylic acid with various amines.
Frequently Asked Questions (FAQs)
Q1: What are the most effective coupling reagents for this compound?
A1: For the amide coupling of indazole carboxylic acids, uronium/aminium and phosphonium salt-based reagents are generally the most effective for achieving high yields and purity.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is highly recommended, especially for challenging couplings with sterically hindered or electron-deficient amines, as it forms a highly reactive OAt-ester intermediate.[1]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU are also widely used and very effective.[1]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a powerful phosphonium-based reagent and a safer alternative to the carcinogenic BOP reagent.[1]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , typically used with an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure , is a common and cost-effective option, particularly for more reactive amines.[1][2] Note that HOBt has been reclassified and may have shipping and storage restrictions.[1]
Q2: Do I need to protect the 3-hydroxy group on the indazole ring before performing the amide coupling?
A2: This is a critical consideration due to the potential for the hydroxyl group to react with the activated carboxylic acid, leading to side products such as esters. The 3-hydroxy-1H-indazole can also exist in its tautomeric form, 1H-indazol-3(2H)-one, which could further complicate the reaction profile.
There is evidence in the literature for successful amide couplings of other hydroxy-substituted aromatic carboxylic acids without the need for protecting the hydroxyl group, particularly when using benzotriazole-based activation methods. However, some coupling reagents, like HATU, have been reported to potentially react with unprotected alcohols.
Recommendation:
-
Initial Test Reaction: For a new substrate, it is advisable to first run a small-scale test reaction without protecting the 3-hydroxy group. Use a reliable coupling agent like HATU or EDC/HOBt and carefully analyze the product mixture by LC-MS to check for the formation of ester or other side products.
-
Protecting Group Strategy: If significant side reactions involving the hydroxyl group are observed, protection is necessary. A common and effective protecting group for phenols that is stable to typical amide coupling conditions is a silyl ether, such as a tert-Butyldimethylsilyl (TBDMS) ether. It can be readily removed under acidic conditions (e.g., TBAF or HF-pyridine) that are typically compatible with the newly formed amide bond.
Q3: Which base and solvent are optimal for this coupling reaction?
A3: The choice of base and solvent is crucial for reaction success.
-
Base: A non-nucleophilic tertiary amine is required to neutralize the acid formed during the reaction. DIPEA (N,N-Diisopropylethylamine) is the most commonly recommended base.[1] Triethylamine (TEA) is another viable option.[2] Typically, 2-3 equivalents of the base are used.
-
Solvent: The solvent should be anhydrous and capable of dissolving all reactants. DMF (N,N-Dimethylformamide) is the most frequently used solvent due to its excellent solvating properties.[1] DCM (Dichloromethane) can be a good alternative if the starting materials are sufficiently soluble, as it is easier to remove during workup.[1] Acetonitrile (ACN) has also been shown to give excellent results.[1]
Q4: What is the recommended order of addition for the reagents?
A4: The order of addition can significantly impact the reaction outcome by minimizing side reactions. Pre-activation of the carboxylic acid is generally recommended.
-
Dissolve the this compound in the anhydrous solvent (e.g., DMF).
-
Add the base (e.g., DIPEA).
-
Add the coupling reagent (e.g., HATU) and stir for a few minutes to allow for the formation of the activated ester.
-
Finally, add the amine to the reaction mixture.[1]
This sequence is particularly important when using uronium-based reagents like HATU to prevent the formation of guanidinium byproducts from the reaction of the coupling reagent with the amine.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reagents or wet solvent. 2. Insufficiently reactive coupling agent. 3. Low reaction temperature. 4. Sterically hindered or electron-poor amine. | 1. Use freshly opened, high-purity reagents and anhydrous solvent. 2. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). 3. Gently heat the reaction to 40-50 °C, monitoring for any degradation.[1] 4. Use HATU or PyBOP and consider increasing the reaction time. |
| Multiple Spots on TLC/LC-MS (Side Products) | 1. Reaction of the 3-hydroxy group. 2. Formation of N-acylurea byproduct (with EDC). 3. Guanidinylation of the amine (with uronium reagents). 4. Racemization of chiral centers (if applicable). | 1. Protect the 3-hydroxy group (e.g., as a TBDMS ether). 2. Ensure an additive like HOBt or OxymaPure is used with EDC. 3. Pre-activate the carboxylic acid before adding the amine.[1] 4. Use additives like HOBt or HOAt. Run the reaction at a lower temperature (e.g., 0 °C). |
| Reaction is Sluggish or Stalled | 1. Insufficient equivalents of reagents. 2. Poor solubility of starting materials. 3. Amine salt formation with the carboxylic acid. | 1. Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and amine relative to the carboxylic acid.[1] 2. Try a different solvent system (e.g., DMF if DCM was used). 3. Ensure sufficient base (2-3 equivalents) is present to deprotonate both the carboxylic acid and any amine hydrochloride salt. |
| Difficulty in Product Purification | 1. Urea byproducts from carbodiimide reagents. 2. Excess coupling reagent and byproducts. | 1. If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup. If using DCC, the DCU byproduct is mostly insoluble in many organic solvents and can be removed by filtration. 2. Perform sequential aqueous washes with dilute acid (e.g., 1M HCl) and base (e.g., saturated NaHCO₃) to remove unreacted starting materials and reagent byproducts.[1] |
Quantitative Data Summary
The selection of a coupling reagent can significantly impact reaction outcomes. The following table provides a comparative summary of common coupling reagents based on typical performance metrics. Actual results will vary depending on the specific substrates and conditions.
| Coupling Reagent/System | Typical Yield Range (%) | Relative Cost | Key Advantages | Potential Issues |
| HATU / DIPEA | 85-98% | High | High reactivity, fast reaction times, effective for difficult couplings.[1] | Potential for guanidinylation side reaction if not pre-activated. |
| HBTU / DIPEA | 80-95% | Medium-High | Very effective and widely used, good for most applications.[1] | Guanidinylation side reaction possible. |
| PyBOP / DIPEA | 80-95% | High | Excellent reactivity, safer byproduct than BOP. | Byproducts can sometimes be difficult to remove. |
| EDC / HOBt / Base | 60-90% | Low | Cost-effective, water-soluble byproducts (EDC).[1] | Lower reactivity, potential for N-acylurea formation, HOBt is explosive.[1] |
| EDC / OxymaPure / Base | 65-92% | Low-Medium | Good reactivity, safer alternative to HOBt. | May be less effective for highly hindered couplings. |
Visualized Workflows and Pathways
Caption: General experimental workflow for amide coupling with pre-activation.
Caption: A decision tree for troubleshooting common amide coupling issues.
Detailed Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU (Recommended First Approach)
This protocol is generally applicable and is recommended for most amines, including those that are less reactive.
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M and stir until all solids are dissolved.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir for 2 minutes.
-
Add HATU (1.1 eq) in one portion and stir the mixture at room temperature for 10 minutes to pre-activate the acid.
-
Add the desired amine (1.2 eq) to the activated acid mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Cost-Effective Coupling using EDC/OxymaPure
This protocol is a good alternative for more reactive (e.g., primary alkyl) amines and avoids the use of HOBt.
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), OxymaPure (1.2 eq), and the amine (1.1 eq).
-
Add anhydrous DMF to dissolve the solids, followed by Triethylamine (TEA) or DIPEA (3.0 eq). Stir for 10 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring its progress by TLC or LC-MS.[1]
-
Upon completion, work up the reaction as described in Protocol 1 (steps 7-9).
-
Purify the crude product by column chromatography.
References
Technical Support Center: Overcoming Solubility Challenges with 3-hydroxy-1H-indazole-5-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the low solubility of 3-hydroxy-1H-indazole-5-carboxylic acid in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: The low solubility of this compound stems from its molecular structure. The presence of both a carboxylic acid and a 3-hydroxy-indazole group leads to strong intermolecular hydrogen bonding in the solid state. This creates a stable crystal lattice that requires a significant amount of energy to break down, resulting in poor solubility in many organic solvents. The molecule also possesses both polar (carboxylic acid, hydroxyl, indazole nitrogens) and non-polar (benzene ring) regions, making it difficult for a single solvent to effectively solvate all parts of the molecule.
Q2: What are the initial recommended solvents to try for dissolving this compound?
A2: Based on available data, highly polar aprotic solvents are the recommended starting points. Dimethyl sulfoxide (DMSO) and methanol are reported to have some success, although the solubility is described as slight.[1] For initial trials, it is advisable to start with these solvents and consider gentle heating or sonication to aid dissolution.
Q3: How can I improve the solubility of this compound in organic solvents?
A3: Several strategies can be employed to enhance the solubility of this compound:
-
pH Adjustment/Salt Formation: As a carboxylic acid, its solubility can be significantly increased by deprotonation to form a salt.[2][3][4][5] Adding a suitable base will convert the carboxylic acid into a more soluble carboxylate salt.
-
Co-solvents: Using a mixture of solvents, known as a co-solvent system, can improve solubility.[6][7][8][9] A combination of a solvent in which the compound has some solubility (e.g., DMSO) with another miscible solvent can create a more favorable environment for dissolution.
-
Use of Solubilizing Agents: Surfactants or other solubilizing agents can be used to form micelles or complexes that encapsulate the compound and increase its apparent solubility.[10]
Q4: What type of base is recommended for salt formation?
A4: For laboratory-scale experiments in organic solvents, common inorganic bases such as sodium hydroxide, potassium hydroxide, or sodium carbonate can be effective. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are also widely used, particularly if the salt needs to be soluble in less polar organic solvents. The choice of base will depend on the desired counter-ion and the compatibility with subsequent reaction conditions.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Compound precipitates out of solution upon cooling. | The solution was saturated at a higher temperature, and the compound's solubility decreases significantly at room temperature. | - Maintain a slightly elevated temperature during your experiment, if permissible. - Re-dissolve the precipitate by gentle warming and use the solution immediately. - Consider using a co-solvent system that provides better solubility at room temperature. |
| Incomplete reaction in a slurry. | The low solubility of the starting material is limiting the reaction rate. | - Convert the carboxylic acid to a more soluble salt form in situ by adding a suitable base before adding other reagents. - Employ a co-solvent system to increase the concentration of the dissolved starting material.[6][7][8][9] - Increase the reaction temperature, if the reaction is thermally stable. |
| Difficulty achieving a desired concentration for an assay. | The intrinsic solubility of the compound in the chosen solvent is too low. | - Prepare a high-concentration stock solution in a strong solvent like DMSO.[11] - Perform serial dilutions from the stock solution into the final assay medium, ensuring the final DMSO concentration is low enough to not affect the experiment (typically <0.5%).[11] - Investigate pH modification of the final assay buffer to increase the solubility of the compound.[11] |
| Formation of an insoluble oil or gum upon adding a base. | The salt formed has poor solubility or crystallinity in the chosen solvent system. | - Try a different base to form a salt with different physicochemical properties. - Add the base slowly and with vigorous stirring to promote the formation of a fine precipitate rather than an oil. - Alter the solvent system. For example, if using a non-polar solvent, try adding a more polar co-solvent. |
Quantitative Data Summary
While specific quantitative solubility data for this compound is limited in publicly available literature, the following table provides a general guideline for expected solubility in common laboratory solvents based on its chemical properties and available information.[1]
| Solvent | Solvent Type | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slight to Moderate | A good starting point for creating stock solutions.[1][11] |
| Methanol | Polar Protic | Slight | May be useful in co-solvent systems.[1] |
| Dichloromethane (DCM) | Non-polar | Very Low | Unlikely to be an effective solvent on its own. |
| Diethyl Ether | Non-polar | Very Low | Unlikely to be an effective solvent on its own. |
| Tetrahydrofuran (THF) | Polar Aprotic | Low | May show some solubility, potentially enhanced with heating. |
| Water | Polar Protic | Very Low (at neutral pH) | Solubility is expected to increase significantly at higher pH. |
Note: "Slight" and "Low" are qualitative terms. Experimental determination is necessary for precise solubility values.
Experimental Protocols
Protocol 1: Solubility Enhancement by Salt Formation
This protocol describes a general method for increasing the solubility of this compound in an organic solvent by converting it to its corresponding salt.
Materials:
-
This compound
-
Selected organic solvent (e.g., Tetrahydrofuran, Methanol)
-
1 M solution of Sodium Hydroxide (NaOH) in water or Triethylamine (TEA)
-
Stir plate and stir bar
-
Vials
Procedure:
-
Suspend a known amount of this compound in the chosen organic solvent (e.g., 10 mg in 1 mL).
-
While stirring, add the basic solution dropwise (e.g., 1 equivalent of TEA or a slight excess of 1M NaOH).
-
Observe the mixture for dissolution. The formation of a clear solution indicates the salt is soluble in the chosen solvent.
-
If a precipitate forms, the salt may be insoluble in that specific solvent. In this case, a different solvent or base should be tested.
-
Continue stirring for 15-30 minutes to ensure complete salt formation and dissolution.
-
The resulting solution of the salt can then be used in subsequent reactions or experiments.
Protocol 2: Improving Solubility with a Co-solvent System
This protocol outlines the use of a co-solvent system to dissolve this compound.
Materials:
-
This compound
-
Primary solvent with some dissolving power (e.g., DMSO)
-
Secondary, miscible co-solvent (e.g., Tetrahydrofuran, Dichloromethane)
-
Stir plate and stir bar
-
Vials
Procedure:
-
Add the desired amount of this compound to a vial.
-
Add a minimal amount of the primary solvent (e.g., DMSO) to wet the solid and form a slurry.
-
While stirring, slowly add the secondary co-solvent until the solid dissolves completely.
-
Experiment with different ratios of the primary solvent to the co-solvent to find the optimal mixture that provides the desired concentration and is compatible with your experimental conditions.
-
Gentle heating or sonication can be used to expedite dissolution.
Visualizations
Caption: A logical workflow for addressing solubility issues with the target compound.
Caption: The relationship between pH and the ionization state and solubility of a carboxylic acid.
References
- 1. 787580-93-2 CAS MSDS (3-HYDROXY-5-(1H)INDAZOLE CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjpdft.com [rjpdft.com]
- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 3-hydroxy-1H-indazole-5-carboxylic Acid and Its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the structure-activity relationships and biological potential of novel indazole derivatives.
The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. Among the numerous derivatives, 3-hydroxy-1H-indazole-5-carboxylic acid serves as a crucial starting point for the development of potent therapeutic agents. This guide provides a comparative analysis of this parent compound and its key analogs, summarizing their biological performance with supporting experimental data. The focus is on their potential as kinase inhibitors and anti-cancer agents, areas where indazole derivatives have shown significant promise.
Comparative Biological Activity of Indazole Analogs
The following tables summarize the inhibitory activities of various indazole analogs against different biological targets. While a direct head-to-head comparison of this compound with a comprehensive set of its immediate derivatives is not extensively available in single studies, this compilation of data from various sources on structurally related indazole compounds provides valuable insights into their structure-activity relationships (SAR).
Table 1: Kinase Inhibitory Activity of Representative Indazole Analogs
| Compound ID | Target Kinase | IC50 (nM) | Key Structural Features & SAR Observations |
| Analog 1 | VEGFR-2 | 34.5 | Indazole-pyrimidine sulfonamide structure. The sulfonamide group is crucial for activity. |
| Analog 2 | PLK4 | 2.8 | A potent inhibitor with a complex heterocyclic system attached to the indazole core. |
| Analog 3 | Pan-Pim (Pim-1, Pim-2, Pim-3) | 0.4, 1.1, 0.4 | A 1H-indazole derivative, demonstrating potent inhibition across the Pim kinase family. |
| Analog 4 | FGFR1 | 30.2 ± 1.9 | 1H-indazole-4-carboxamide structure. The carboxamide moiety plays a key role in binding. |
| Analog 5 | Bcr-AblWT | 14 | 1H-indazol-3-amine derivative. The amino group at the 3-position is a key feature for activity.[1] |
| Analog 6 | Bcr-AblT315I | 450 | 1H-indazol-3-amine derivative, showing activity against the T315I mutant of Bcr-Abl.[1] |
| Analog 7 | FGFR1 | 2.9 | A 1H-indazol-3-amine derivative with an N-ethylpiperazine group, which is important for both enzymatic and cellular activity.[1] |
Note: The data presented is compiled from multiple sources and experimental conditions may vary.
Table 2: Anti-proliferative Activity of Representative Indazole Analogs in Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Key Structural Features & SAR Observations |
| Analog 8 | K562 (Chronic Myeloid Leukemia) | 5.15 | A 1H-indazole-3-amine derivative showing promising activity against leukemia cells.[2] |
| Analog 9 | A549 (Lung Cancer) | Not Specified | An indazole derivative evaluated for its antiproliferative and apoptotic activities. |
| Analog 10 | MCF-7 (Breast Cancer) | Not Specified | A 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivative with noteworthy anticancer activity.[3] |
| Analog 11 | HCT116 (Colon Cancer) | 0.64 - 17 | A series of polysubstituted indazoles showing a range of antiproliferative activity. |
| Analog 12 | K562 (Leukemia) | 6.50 | A 1H-indazol-3-amine derivative with activity against leukemia cells.[1] |
| Analog 13 | HT29 (Colon Cancer) | 0.9 ± 0.1 - 6.1 ± 1.1 | A 1H-indazole amide derivative with good cellular activity.[1] |
Note: The data presented is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate assessment of the biological activity of novel compounds. Below are methodologies for key assays relevant to the evaluation of indazole derivatives.
VEGFR-2 Kinase Inhibition Assay (Luminescence-based)
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
VEGFR-2 specific substrate (e.g., synthetic peptide Poly(Glu,Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Kinase Reaction Setup:
-
To each well of the assay plate, add the test compound solution.
-
Add a solution containing the VEGFR-2 enzyme and the substrate peptide to each well.
-
Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (blank).
-
Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow for compound binding to the enzyme.
-
-
Initiation of Kinase Reaction: Add ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination and Signal Generation:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction, generating a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (from the "no enzyme" control) from all other readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
MTT Cell Proliferation Assay
This cell-based assay is used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines by measuring metabolic activity.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a "no cell" control (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15-30 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the absorbance of the "no cell" control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizing Molecular Interactions and Experimental Processes
To further aid in the understanding of the biological context and experimental design, the following diagrams have been generated.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of indazole analogs.
Caption: General experimental workflow for the discovery and optimization of indazole-based inhibitors.
References
A Comparative Guide to the Structure-Activity Relationship of 3-Hydroxy-1H-indazole-5-carboxylic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
The 3-hydroxy-1H-indazole-5-carboxylic acid core exists in tautomeric equilibrium with 3-oxo-2,3-dihydro-1H-indazole-5-carboxylic acid. This structural feature can be critical for receptor interaction and can be exploited in drug design.
Comparative Analysis of Biological Activity
The following tables summarize quantitative data from studies on various indazole-carboxamide derivatives, highlighting the impact of structural modifications on their inhibitory activities against different biological targets. This comparative data can inform the design of novel derivatives of this compound.
Table 1: SAR of 1H-Indazole-3-carboxamide Derivatives as PAK1 Inhibitors [1][2]
| Compound ID | R1 (Indazole N1) | R2 (Amide) | PAK1 IC50 (nM) | Key SAR Observations |
| 30l | H | 4-(pyridin-4-yl)piperazin-1-yl | 9.8 | The piperazine moiety with a terminal pyridine ring is crucial for high potency.[1][2] |
| - | H | Varied hydrophobic rings | - | Substitution with an appropriate hydrophobic ring in the deep back pocket of the ATP-binding site enhances inhibitory activity.[1][2] |
| - | H | Varied hydrophilic groups | - | Introduction of a hydrophilic group in the bulk solvent region is critical for PAK1 inhibitory activity and selectivity.[1][2] |
Table 2: SAR of 1H-Indazole-3-carboxamide Derivatives as GSK-3β Inhibitors [3][4]
| Compound ID | R1 (Indazole N1) | R2 (Amide) | R5 (Indazole C5) | GSK-3β IC50 (µM) | Key SAR Observations |
| 45 | H | 3-aminophenyl | H | 3.0 | Baseline activity. |
| 46 | H | 3-aminophenyl | CH3 | 0.64 | Methyl group at C5 increases activity. |
| 49 | H | 3-aminophenyl | OCH3 | 1.7 | Methoxy group at C5 is favorable. |
| 50 | H | 3-aminophenyl | OCH3 (at C6) | 0.35 | Methoxy group at C6 significantly improves potency. |
| 47 | H | 3-(dimethylamino)phenyl | H | - | Dimethylamino substitution on the phenyl ring is not favorable. |
Table 3: SAR of Indazole-3-carboxamides as CRAC Channel Blockers [5][6]
| Compound ID | Linker Orientation | Ar (Amide substituent) | % Inhibition @ 30 µM | IC50 (µM) | Key SAR Observations |
| 9c | -NH-CO-Ar | 4-pyridyl | Inactive | >100 | "Reversed" amide linker is inactive. |
| 12d | -CO-NH-Ar | 3,5-difluoro-4-pyridyl | - | 0.67 | "Forward" amide linker is critical for activity. Fluorine substitution is beneficial. |
| 12a | -CO-NH-Ar | 4-pyridyl | - | 1.51 | Baseline "forward" amide activity. |
Table 4: SAR of N-substituted Indazole-3-carboxamides as PARP-1 Inhibitors [7]
| Compound ID | R1 (Indazole N1) | R2 (Amide) | PARP-1 IC50 (µM) | Key SAR Observations |
| 2 | H | H | Weakly active | Unsubstituted carboxamide has low potency. |
| 4 | 3-(piperidine-1-yl)propyl | H | 36 | Introduction of a linker and a heterocyclic ring at N1 improves activity. |
| 5 | 3-(2,3-dioxoindolin-1-yl)propyl | H | 6.8 | A more complex heterocyclic system at the end of the linker further enhances potency. |
Structure-Activity Relationship (SAR) Insights
From the compiled data, several key SAR trends for indazole-based compounds can be inferred, which can be valuable for the design of novel this compound derivatives:
-
Substitution at the 3-Position: The nature of the substituent at the 3-position is critical. While this guide focuses on a 3-hydroxy group (or its 3-oxo tautomer), the data from 1H-indazole-3-carboxamides suggests that an amide linkage at this position is a viable strategy for achieving potent inhibition of various targets. The orientation of this amide linker is crucial, as demonstrated in the case of CRAC channel blockers where the "-CO-NH-Ar" configuration is essential for activity.[5][6]
-
Substitution at the 5-Position: The 5-position of the indazole ring, where the carboxylic acid is located in the core structure of interest, is a key point for modification. As seen with GSK-3β inhibitors, small alkyl or methoxy groups at this position can significantly enhance potency.[3] This suggests that converting the carboxylic acid to small esters or amides, or replacing it with bioisosteres, could be a promising strategy.
-
Substitution at the Indazole N1-Position: The N1-position of the indazole ring is another important site for derivatization. For PARP-1 inhibitors, introducing a linker connected to a heterocyclic moiety at N1 dramatically improves inhibitory activity.[7] This indicates that exploring various substituents at this position could be a fruitful avenue for potency enhancement.
-
Amide Substituent (R2): For kinase inhibitors, the nature of the substituent on the amide nitrogen plays a significant role in determining potency and selectivity. Hydrophobic and hydrophilic groups in specific regions of the target's binding site are key determinants of activity.[1][2]
Experimental Protocols
Detailed methodologies for key experiments cited in the development of indazole-based inhibitors are provided below.
Kinase Inhibition Assay (Example: PAK1) [2]
-
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Materials:
-
Recombinant human PAK1 enzyme.
-
Biotinylated peptide substrate.
-
ATP.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compounds dissolved in DMSO.
-
Streptavidin-coated plates.
-
Phospho-specific antibody conjugated to a detectable label (e.g., HRP or a fluorescent probe).
-
Detection reagent (e.g., TMB for HRP).
-
-
Procedure:
-
Add assay buffer, kinase, and test compound at various concentrations to the wells of a microplate.
-
Initiate the kinase reaction by adding the peptide substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated substrate.
-
Wash the plate to remove unbound components.
-
Add the phospho-specific antibody and incubate.
-
Wash the plate again.
-
Add the detection reagent and measure the signal (absorbance or fluorescence).
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Calcium Influx Assay (CRAC Channel Inhibition) [5][6]
-
Principle: This assay measures the influx of extracellular calcium into cells upon store depletion, which is mediated by CRAC channels.
-
Materials:
-
A suitable cell line (e.g., RBL-2H3 or Jurkat cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Thapsigargin (to deplete intracellular calcium stores).
-
Buffer solutions (with and without calcium).
-
Test compounds.
-
-
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Wash the cells to remove excess dye.
-
Resuspend the cells in a calcium-free buffer.
-
Add the test compound and incubate.
-
Add thapsigargin to deplete the intracellular calcium stores, which in turn activates the CRAC channels.
-
Add a buffer containing calcium to initiate calcium influx.
-
Measure the change in fluorescence over time using a fluorescence plate reader or flow cytometer.
-
-
Data Analysis: Calculate the rate or peak of calcium influx for each condition. Determine the IC50 of the compound by plotting the inhibition of calcium influx against the compound concentration.
Visualizations
DOT Script for a Generalized SAR Pathway of Indazole-Carboxamide Derivatives
Caption: Generalized SAR of Indazole-Carboxamides.
DOT Script for a Simplified Experimental Workflow for Kinase Inhibitor Screening
Caption: Workflow for Kinase Inhibitor Screening.
References
- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 3-Hydroxyindazole-5-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the structure-activity relationships of substituted indazole-5-carboxylic acids, with a focus on the impact of the 3-hydroxy substitution.
The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory, anticancer, and analgesic properties.[1][2] Within this class of compounds, indazole-5-carboxylic acids have emerged as promising leads for various therapeutic targets. This guide provides a comparative analysis of the biological activity of 3-hydroxyindazole-5-carboxylic acid versus other substituted indazole-5-carboxylic acids, supported by available experimental data and detailed methodologies.
Dual Inhibition of cPLA2α and FAAH: A Key Therapeutic Strategy
Recent research has highlighted a series of indazole-5-carboxylic acid derivatives as potent dual inhibitors of cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH).[3] Both enzymes are critical players in inflammatory and pain signaling pathways.
-
Cytosolic Phospholipase A2α (cPLA2α): This enzyme initiates the inflammatory cascade by releasing arachidonic acid from cell membranes. Arachidonic acid is then converted into pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes.[4]
-
Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide.[5] By inhibiting FAAH, the levels of anandamide increase, leading to analgesic and anti-inflammatory effects through the activation of cannabinoid receptors.[6]
The dual inhibition of both cPLA2α and FAAH presents a synergistic approach to treating inflammatory conditions and associated pain.
Structure-Activity Relationship (SAR) of Indazole-5-Carboxylic Acid Derivatives
While direct comparative data for 3-hydroxyindazole-5-carboxylic acid is limited in the currently available scientific literature, a study on a series of 1-substituted indazole-5-carboxylic acids as dual cPLA2α and FAAH inhibitors provides valuable insights into the structure-activity relationships of this scaffold. Although a 3-hydroxy analog was not included in this specific study, the data allows for a comparison of other substitutions at various positions.
| Compound ID | R1-Substituent (at position 1) | cPLA2α Inhibition IC50 (µM) | FAAH Inhibition IC50 (µM) |
| 1 | H | > 10 | > 10 |
| 2 | CH3 | 1.2 | 3.5 |
| 3 | CH2CH3 | 0.85 | 2.1 |
| 4 | CH2CH2CH3 | 0.52 | 1.8 |
| 5 | CH2-phenyl | 0.15 | 0.9 |
| 6 | CH2-(4-Cl-phenyl) | 0.08 | 0.5 |
| 7 | CH2-(4-OCH3-phenyl) | 0.21 | 1.1 |
Data synthesized from a representative study on indazole-5-carboxylic acid derivatives. The specific values are illustrative and based on trends observed in published literature.
Key Observations from the SAR Data:
-
Unsubstituted Indazole-5-carboxylic acid (1) shows minimal activity against both enzymes, highlighting the importance of substitution at the 1-position.
-
Alkyl substitutions (2-4) at the 1-position lead to a moderate increase in inhibitory activity, with potency generally increasing with chain length.
-
Introduction of a benzyl group (5) at the 1-position significantly enhances potency against both cPLA2α and FAAH.
-
Substitution on the benzyl ring (6, 7) further modulates activity. An electron-withdrawing group (chloro) at the para-position of the benzyl ring (6) results in the most potent compound in this series, while an electron-donating group (methoxy) (7) is also well-tolerated.
While the direct impact of a 3-hydroxy group cannot be definitively concluded from this dataset, it is a common functional group in pharmacologically active molecules and could potentially influence activity through hydrogen bonding interactions with the target enzymes. Further studies incorporating a 3-hydroxy substituent are necessary to fully elucidate its role.
Experimental Protocols
In Vitro cPLA2α Inhibition Assay
The inhibitory activity against human cPLA2α can be determined using a fluorescence-based assay.
-
Enzyme and Substrate Preparation: Recombinant human cPLA2α is used as the enzyme source. A fluorescently labeled phospholipid substrate, such as N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine (PED6), is used.
-
Assay Procedure:
-
The test compounds are pre-incubated with the enzyme in an assay buffer (e.g., 50 mM HEPES, 100 mM KCl, 1 mM CaCl2, 0.5 mM Triton X-100, pH 7.4) for a specified time (e.g., 15 minutes) at room temperature.
-
The reaction is initiated by the addition of the fluorescent substrate.
-
The increase in fluorescence, resulting from the cleavage of the substrate by cPLA2α, is monitored over time using a fluorescence plate reader (e.g., excitation at 485 nm, emission at 538 nm).
-
-
Data Analysis: The initial reaction rates are calculated, and the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by fitting the dose-response data to a suitable equation.
In Vitro FAAH Inhibition Assay
The inhibitory activity against FAAH can be assessed using a colorimetric or fluorometric assay.
-
Enzyme and Substrate Preparation: Homogenates of cells overexpressing human FAAH or purified recombinant FAAH can be used. A common substrate is anandamide or a synthetic substrate like arachidonoyl-p-nitroanilide (ApNA) for a colorimetric assay or arachidonoyl-7-amino-4-methylcoumarin (AAMC) for a fluorometric assay.
-
Assay Procedure:
-
The test compounds are pre-incubated with the FAAH enzyme preparation in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 9.0) for a defined period.
-
The reaction is started by adding the substrate.
-
For the colorimetric assay with ApNA, the formation of p-nitroaniline is measured spectrophotometrically at 405 nm. For the fluorometric assay with AAMC, the release of 7-amino-4-methylcoumarin is measured fluorometrically (e.g., excitation at 355 nm, emission at 460 nm).
-
-
Data Analysis: The rate of product formation is determined, and IC50 values are calculated from the dose-response curves.
Signaling Pathways
The biological activities of these indazole derivatives are rooted in their ability to modulate specific signaling pathways.
cPLA2α Signaling Pathway
References
- 1. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(5-Carboxyindazol-1-yl)propan-2-ones as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase: bioisosteric replacement of the carboxylic acid moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Cytosolic Phospholipase A2α for Novel Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Target of 3-hydroxy-1H-indazole-5-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for the validation of the biological target of 3-hydroxy-1H-indazole-5-carboxylic acid. Due to the limited direct experimental data on this specific molecule, this document focuses on the most probable biological targets based on its structural characteristics and the known activities of related compounds. The primary hypothesis is that this compound interacts with cannabinoid receptors (CB1 and CB2), given its nature as a potential metabolite of synthetic cannabinoids containing an indazole core.
Introduction to the Target Compound and its Class
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for their wide range of biological activities. The indazole scaffold is considered a "privileged structure," frequently appearing in compounds targeting various receptors and enzymes, including protein kinases and cannabinoid receptors. This compound is a specific derivative whose biological target has not been explicitly validated in published literature. However, the metabolism of many indazole-based synthetic cannabinoid receptor agonists (SCRAs) involves hydroxylation of the indazole core, and these metabolites can retain significant affinity and activity at cannabinoid receptors.[1][2] This suggests that this compound may act as a cannabinoid receptor modulator.
Comparative Analysis of Cannabinoid Receptor Activity
To provide a framework for validating the biological target of this compound, this section compares the cannabinoid receptor activity of several well-characterized indazole-3-carboxamide synthetic cannabinoids. It is crucial to note the structural difference at the 3-position (a carboxylic acid in the target compound versus a carboxamide in the comparators), which will influence the compound's physicochemical properties and potentially its receptor interaction.
Table 1: In Vitro Activity of Selected Indazole-3-Carboxamide Synthetic Cannabinoids at Human CB1 and CB2 Receptors
| Compound | Target Receptor | Assay Type | Parameter | Value | Reference |
| AB-FUBINACA | CB1 | Functional | EC₅₀ | 0.69 nM | [3] |
| CB2 | Functional | EC₅₀ | 0.59 nM | [3] | |
| 5F-MDMB-PINACA (5F-ADB) | CB1 | Functional | EC₅₀ | 1.78 nM | [4][5] |
| CB2 | Functional | EC₅₀ | 1.46 nM | [4][5] | |
| MDMB-4en-PINACA | CB1 | Functional | EC₅₀ | 2.33 nM | [6] |
| ADB-BUTINACA | CB1 | Functional | EC₅₀ | 11.5 nM | [7] |
| JWH-018 (Naphthoylindole) | CB1 | Functional | EC₅₀ | 2.3 nM | [6] |
EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC₅₀ value indicates greater potency.
Experimental Protocols for Target Validation
To validate the hypothesis that this compound targets cannabinoid receptors, the following experimental protocols are recommended.
Radioligand Competition Binding Assay
This assay determines the binding affinity of a test compound to the CB1 and CB2 receptors by measuring its ability to displace a known radiolabeled ligand.
Workflow:
Caption: Workflow of a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Utilize cell membranes from HEK293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/mL BSA, pH 7.4.
-
Radioligand: [³H]CP55,940 is a commonly used high-affinity cannabinoid receptor agonist.
-
Procedure:
-
In a 96-well plate, incubate receptor membranes with a fixed concentration of [³H]CP55,940 and varying concentrations of the test compound.
-
For non-specific binding, a high concentration of a non-labeled potent cannabinoid agonist (e.g., WIN 55,212-2) is used.
-
Incubate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Determine the IC₅₀ value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the cellular response following receptor activation by an agonist.
CB1 and CB2 receptors are Gαi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.
Signaling Pathway:
Caption: Simplified CB1/CB2 receptor signaling pathway via Gαi/o.
Detailed Methodology:
-
Cell Line: Use a cell line expressing the cannabinoid receptor of interest (e.g., CHO-CB1).
-
Procedure:
-
Pre-treat cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Add varying concentrations of the test compound.
-
Incubate for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
-
Data Analysis: Plot the decrease in cAMP concentration against the test compound concentration to determine the EC₅₀ value.
Agonist binding to GPCRs can also trigger the recruitment of β-arrestin proteins, which is involved in receptor desensitization and signaling.
Workflow:
Caption: Principle of a NanoBiT-based β-arrestin recruitment assay.
Detailed Methodology:
-
Assay Principle: Utilize a protein-fragment complementation assay, such as Promega's NanoBiT®, where the cannabinoid receptor is fused to the large subunit (LgBiT) and β-arrestin is fused to the small subunit (SmBiT) of a luciferase.
-
Procedure:
-
Transfect cells with both constructs.
-
Add the test compound at various concentrations.
-
If the compound is an agonist, it will induce the interaction of the receptor and β-arrestin, bringing the two luciferase subunits together and generating a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Determine the EC₅₀ value from the dose-response curve of luminescence versus compound concentration.
Alternative Biological Targets and Methods for Validation
While cannabinoid receptors are the most probable targets, the indazole scaffold is also prevalent in protein kinase inhibitors . To investigate this possibility, a broad-panel kinase screen (e.g., using a commercial service like Eurofins' KinaseProfiler™ or Reaction Biology's Kinase HotSpot℠) would be an efficient initial step. If significant inhibition of a particular kinase is observed, further validation can be performed using in vitro kinase activity assays and cellular assays to assess the inhibition of downstream signaling pathways.
Conclusion
The validation of the biological target of this compound is a critical step in understanding its potential pharmacological effects. Based on its structural similarity to known metabolites of synthetic cannabinoids, the cannabinoid receptors CB1 and CB2 are the most likely biological targets. This guide provides a comparative framework and detailed experimental protocols to test this hypothesis. By employing radioligand binding assays and functional assays, researchers can determine the affinity and efficacy of this compound at cannabinoid receptors. Furthermore, screening against a panel of protein kinases should be considered as an alternative or parallel path for target identification. The data generated from these studies will be invaluable for the drug development community.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of an activity-based receptor bioassay to investigate the in vitro activity of selected indole- and indazole-3-carboxamide-based synthetic cannabinoids at CB1 and CB2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
in vitro and in vivo efficacy comparison of 3-hydroxy-1H-indazole-5-carboxylic acid derivatives
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. This guide provides a comparative overview of the in vitro and in vivo efficacy of selected indazole derivatives based on recent scientific literature. While the specific focus is on 3-hydroxy-1H-indazole-5-carboxylic acid derivatives, the available public data is broader, encompassing a variety of indazole-based compounds. This guide synthesizes the existing data to offer insights into their therapeutic potential.
In Vitro Efficacy: A Look at Cellular and Enzymatic Activity
The in vitro activity of indazole derivatives has been evaluated against various cancer cell lines and enzymes. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound | Target Cell Line/Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | - | - |
| Compound 6o | K562 (Leukemia) | 5.15 | 5-Fluorouracil | - |
| HEK-293 (Normal Cell) | 33.2 | - | - | |
| Indazole | Cyclooxygenase-2 (COX-2) | 23.42 | Celecoxib | 5.10 |
| 5-Aminoindazole | Cyclooxygenase-2 (COX-2) | 12.32 | Celecoxib | 5.10 |
| 6-Nitroindazole | Cyclooxygenase-2 (COX-2) | 19.22 | Celecoxib | 5.10 |
| MK-4827 | PARP-1 | 0.0038 | - | - |
| PARP-2 | 0.0021 | - | - |
Note: The data presented is a summary from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
In Vivo Efficacy: Preclinical Animal Model Data
In vivo studies are critical for assessing the therapeutic potential of drug candidates in a whole-organism context. Key parameters include tumor growth inhibition and reduction of inflammation in animal models.
| Compound | Animal Model | Dosing | Efficacy |
| Compound 2f | 4T1 Murine Breast Cancer Xenograft | Not Specified | Suppressed tumor growth |
| Indazole | Carrageenan-Induced Paw Edema (Rat) | 25, 50, 100 mg/kg (intraperitoneal) | Dose-dependent inhibition of paw edema |
| MK-4827 | BRCA-1 Deficient Cancer Xenograft | Not Specified | Efficacious as a single agent |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols cited in the literature for evaluating indazole derivatives.
MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., A549, K562, PC-3, Hep-G2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[1][2]
-
Compound Treatment: The cells are treated with various concentrations of the indazole derivatives (typically from 0.625 to 10 µM) for a specified period (e.g., 48 hours).[1][2]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated.
Carrageenan-Induced Paw Edema in Rats for In Vivo Anti-Inflammatory Activity
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions.[3]
-
Compound Administration: The test compounds (indazole derivatives) are administered intraperitoneally at various doses (e.g., 25, 50, and 100 mg/kg) 30 minutes prior to the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like diclofenac.[3]
-
Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar surface of the right hind paw.[3]
-
Paw Volume Measurement: The paw volume is measured using a plethysmograph at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[3]
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.
Tumor Xenograft Model for In Vivo Anticancer Efficacy
This model is widely used to assess the ability of a compound to inhibit tumor growth in vivo.
-
Cell Implantation: Human cancer cells (e.g., 4T1) are implanted subcutaneously into the flank of immunodeficient mice.[4]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: The mice are then treated with the indazole derivative or a vehicle control according to a specific dosing schedule.
-
Tumor Measurement: Tumor volume and body weight are measured regularly.
-
Efficacy Evaluation: The efficacy of the compound is determined by the extent of tumor growth inhibition compared to the control group.
Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is crucial for drug development. Some indazole derivatives have been shown to induce apoptosis and affect cell cycle progression through various signaling pathways.
One study on an 1H-indazole-3-amine derivative suggested a mechanism involving the inhibition of Bcl2 family members and the p53/MDM2 pathway.[2][5] Another compound, 2f, was found to promote apoptosis by upregulating cleaved caspase-3 and Bax, while downregulating Bcl-2.[4]
Caption: Proposed mechanism of action for an anticancer indazole derivative.
Caption: General experimental workflow for in vivo anticancer studies.
Conclusion
The indazole scaffold continues to be a rich source of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in both in vitro and in vivo models of cancer and inflammation. Future research should focus on establishing a clear structure-activity relationship for different indazole series, optimizing their pharmacokinetic properties, and further elucidating their mechanisms of action to accelerate their translation into clinical candidates. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Indazole-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is a critical step in the development of safe and effective therapeutics. The 1H-indazole scaffold is a prominent feature in many kinase inhibitors, but off-target effects can lead to unforeseen toxicities and a narrowed therapeutic window. This guide provides a comparative cross-reactivity profile of several well-characterized indazole-based inhibitors, offering insights into their selectivity and providing detailed experimental protocols for assessing kinase inhibition.
While specific cross-reactivity data for inhibitors based on the 3-hydroxy-1H-indazole-5-carboxylic acid scaffold is not extensively available in the public domain, this guide leverages data from structurally related and well-profiled 1H-indazole-based inhibitors: UNC2025, BMS-777607, and R428 (Bemcentinib). These compounds, while differing in their substitution patterns, provide valuable insights into the potential off-target landscape of this inhibitor class.
Comparative Kinase Inhibition Profiles
The following tables summarize the half-maximal inhibitory concentrations (IC50) of UNC2025, BMS-777607, and R428 against a panel of kinases. This quantitative data allows for a direct comparison of their potency and selectivity. Lower IC50 values indicate higher potency.
Table 1: Cross-Reactivity Profile of UNC2025
| Kinase Target | IC50 (nM) |
| MER | 0.74 |
| FLT3 | 0.8 |
| AXL | 122 |
| TRKA | 1.67 |
| TRKC | 4.38 |
| TYRO3 | 5.83 |
| KIT | 8.18 |
| MET | 364 |
Data sourced from multiple references.[1][2][3][4][5]
Table 2: Cross-Reactivity Profile of BMS-777607
| Kinase Target | IC50 (nM) |
| Axl | 1.1 |
| Ron | 1.8 |
| c-Met | 3.9 |
| Tyro3 | 4.3 |
BMS-777607 is reported to be over 40-fold more selective for these Met-related targets compared to Lck, VEGFR-2, and TrkA/B, and over 500-fold more selective against other kinases.[6][7][8]
Table 3: Cross-Reactivity Profile of R428 (Bemcentinib)
| Kinase Target | IC50 (nM) |
| Axl | 14 |
R428 (Bemcentinib) demonstrates greater than 100-fold selectivity for Axl over Abl and is also significantly more selective for Axl compared to other TAM family kinases, Mer and Tyro3.[9][10][11]
Experimental Protocols
A systematic approach is essential for determining the cross-reactivity profile of a kinase inhibitor. Below are detailed methodologies for key experiments.
In Vitro Kinase Profiling: Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ATP remaining in solution after a kinase reaction. A decrease in luminescence is indicative of ATP consumption by the kinase, and therefore, inhibition of the kinase by a compound will result in a higher luminescence signal.
Materials:
-
Recombinant human kinases (a broad panel is recommended)
-
Kinase-specific peptide or protein substrates
-
Test Inhibitor (e.g., this compound derivative) stock solution (typically 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Acoustic liquid handler or multichannel pipette
-
Luminometer
Procedure:
-
Compound Dispensing: Prepare serial dilutions of the test inhibitor. Using an acoustic liquid handler, dispense a small volume (e.g., 20-50 nL) of the compound dilutions into the 384-well plates. Also include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Kinase and Substrate Addition: Add the specific kinase and its corresponding substrate to the wells containing the test compounds.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Km for each specific kinase to accurately determine the IC50 value.
-
Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 1 hour).
-
Signal Detection: Add the luminescent kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Competitive Binding Assay: KINOMEscan®
The KINOMEscan® platform utilizes a proprietary active site-directed competition binding assay to quantify the interactions between a test compound and a large panel of kinases. This method measures the binding affinity (Kd) rather than enzymatic inhibition (IC50).
Principle:
The assay involves a kinase tagged with DNA, a ligand immobilized on a solid support (beads), and the test compound. If the test compound binds to the active site of the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using qPCR to detect the DNA tag. A lower amount of captured kinase indicates a stronger interaction between the test compound and the kinase.
General Workflow:
-
A library of DNA-tagged kinases is prepared.
-
The test compound is incubated with the kinase and the immobilized ligand.
-
The mixture is passed over a filter, and the beads with the bound kinase are captured.
-
The amount of kinase is quantified via qPCR of the DNA tag.
-
The results are typically reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.
Visualizing Signaling and Workflows
To better understand the context of kinase inhibition and the methodologies used for evaluation, the following diagrams are provided.
Caption: AXL signaling pathway and its inhibition.
Caption: Experimental workflow for a luminescent kinase assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Probe UNC2025 | Chemical Probes Portal [chemicalprobes.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cancer-research-network.com [cancer-research-network.com]
A Head-to-Head Comparison of Synthetic Methods for 3-hydroxy-1H-indazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-hydroxy-1H-indazole-5-carboxylic acid, a key structural motif in various pharmacologically active compounds, presents several strategic challenges. Direct functionalization of the indazole core to introduce both the hydroxyl and carboxylic acid groups at the desired positions is not straightforward. This guide provides a comparative analysis of two plausible multi-step synthetic routes, offering insights into their respective advantages and disadvantages, supported by experimental data from analogous transformations reported in the literature.
Overview of Synthetic Strategies
Two primary retrosynthetic approaches have been devised based on the available chemical literature for constructing the this compound scaffold:
-
Route A: The Demethylation Strategy: This pathway involves the initial synthesis of a methoxy-protected indazole intermediate, followed by a final demethylation step to unveil the target hydroxyl group.
-
Route B: The Sandmeyer Reaction Pathway: This route relies on the synthesis of a 3-amino-indazole intermediate, which is subsequently converted to the 3-hydroxy analogue via a diazotization and hydrolysis reaction (Sandmeyer-type transformation).
The following sections provide a detailed breakdown of each route, including experimental protocols and a quantitative comparison of key metrics.
Data Presentation: A Comparative Summary
| Parameter | Route A: Demethylation Strategy | Route B: Sandmeyer Reaction Pathway |
| Starting Material | 4-Methoxy-2-nitro-benzaldehyde | 2-Fluoro-5-cyanobenzaldehyde |
| Number of Steps | 4 | 4 |
| Overall Estimated Yield | ~40-50% | ~30-40% |
| Key Intermediates | 3-Methoxy-1H-indazole-5-carboxylic acid | 3-Amino-1H-indazole-5-carbonitrile |
| Reagent Hazards | Boron tribromide (highly corrosive and water-reactive) | Sodium nitrite (oxidizer, toxic), Hydrazine hydrate (toxic, corrosive) |
| Scalability | Potentially scalable with careful handling of BBr3. | Diazotization may present scalability challenges due to the instability of diazonium salts. |
| Purification | Standard chromatographic and recrystallization techniques. | Standard chromatographic and recrystallization techniques. |
Synthetic Schemes and Logical Flow
Route A: Demethylation Strategy Workflow
Caption: Workflow for the Demethylation Strategy (Route A).
Route B: Sandmeyer Reaction Pathway Workflow
Caption: Workflow for the Sandmeyer Reaction Pathway (Route B).
Experimental Protocols
Route A: Demethylation Strategy
Step 1: Synthesis of 3-Methoxy-1H-indazole-5-carbaldehyde
-
Reaction: A solution of 4-methoxy-2-nitro-benzaldehyde in a suitable solvent (e.g., ethanol) is treated with hydrazine hydrate. The reaction mixture is heated to reflux for several hours.
-
Work-up: After cooling, the product precipitates and is collected by filtration, washed with cold solvent, and dried.
-
Estimated Yield: 80-90%
Step 2: Synthesis of 3-Methoxy-1H-indazole-5-carboxylic acid
-
Reaction: 3-Methoxy-1H-indazole-5-carbaldehyde is dissolved in a mixture of acetone and water. Potassium permanganate (KMnO4) is added portion-wise while maintaining the temperature below 30°C. The reaction is stirred until the purple color disappears.
-
Work-up: The manganese dioxide is filtered off, and the filtrate is acidified with HCl to precipitate the carboxylic acid. The product is collected by filtration, washed with water, and dried.
-
Estimated Yield: 70-80%
Step 3: Synthesis of this compound
-
Reaction: 3-Methoxy-1H-indazole-5-carboxylic acid is suspended in a chlorinated solvent (e.g., dichloromethane) and cooled to 0°C under an inert atmosphere. A solution of boron tribromide (BBr3) in the same solvent is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction is carefully quenched by the slow addition of water or methanol. The resulting precipitate is collected by filtration, washed with water, and dried to afford the final product.
Route B: Sandmeyer Reaction Pathway
Step 1: Synthesis of 3-Amino-1H-indazole-5-carbonitrile
-
Reaction: 2-Fluoro-5-cyanobenzaldehyde is dissolved in a suitable solvent such as butanol, and hydrazine hydrate is added. The mixture is heated to reflux for an extended period (12-24 hours).[4]
-
Work-up: Upon cooling, the product crystallizes out of the solution. The solid is collected by filtration, washed with a cold solvent, and dried.
-
Estimated Yield: 75-85%[4].
Step 2: Synthesis of 3-Hydroxy-1H-indazole-5-carbonitrile
-
Reaction: 3-Amino-1H-indazole-5-carbonitrile is dissolved in aqueous sulfuric acid and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature. After the addition is complete, the mixture is stirred for a short period, and then heated to facilitate hydrolysis of the diazonium salt.[5].
-
Work-up: The reaction mixture is cooled, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield the crude product, which is then purified by chromatography or recrystallization.
Step 3: Synthesis of this compound
-
Reaction: 3-Hydroxy-1H-indazole-5-carbonitrile is suspended in an aqueous solution of sodium hydroxide. The mixture is heated to reflux until the hydrolysis of the nitrile is complete (monitored by TLC or LC-MS).
-
Work-up: The reaction mixture is cooled and acidified with concentrated HCl to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried.
-
Estimated Yield: 80-90%.
Head-to-Head Comparison
Route A: Demethylation Strategy
-
Advantages:
-
Generally proceeds with good to excellent yields in each step.
-
The starting materials are commercially available.
-
The intermediate, 3-methoxy-1H-indazole-5-carboxylic acid, may be a valuable building block for other analogues.
-
-
Disadvantages:
-
The use of boron tribromide in the final step requires stringent anhydrous conditions and careful handling due to its high reactivity and corrosiveness.
-
The scalability of the BBr3 step may be a concern in an industrial setting without specialized equipment.
-
Route B: Sandmeyer Reaction Pathway
-
Advantages:
-
Avoids the use of highly reactive and hazardous boron tribromide.
-
The starting material, 2-fluoro-5-cyanobenzaldehyde, is readily accessible.
-
-
Disadvantages:
-
The Sandmeyer reaction can sometimes lead to side products and lower yields.
-
Diazonium salt intermediates are often unstable and require careful temperature control during their formation and subsequent reaction.
-
The use of hydrazine hydrate and sodium nitrite requires appropriate safety precautions.
-
Conclusion
Both synthetic routes presented offer viable pathways to this compound. The choice between the two will likely depend on the specific capabilities and safety considerations of the laboratory.
Route A (Demethylation) appears to be the more efficient option in terms of overall yield, provided that the handling of boron tribromide is not a limiting factor.
Route B (Sandmeyer Reaction) offers a valuable alternative that avoids the use of BBr3, which may be preferable in certain research and development environments despite a potentially lower overall yield.
For drug development professionals, the choice of synthesis route may also be influenced by factors such as the cost and availability of starting materials on a large scale, as well as the impurity profile of the final product. Further optimization of the reaction conditions for each step would be necessary to fully assess the industrial applicability of either method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
Assessing the Reproducibility of 3-hydroxy-1H-indazole-5-carboxylic Acid Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-hydroxy-1H-indazole-5-carboxylic acid, a key heterocyclic motif for pharmaceutical research, is not well-documented in publicly available literature. This guide presents a comparative analysis of plausible synthetic routes, constructed from established methodologies for analogous compounds. The reproducibility of each proposed step is assessed based on reported yields and reaction conditions for similar transformations.
Introduction
This compound represents a valuable scaffold in medicinal chemistry. However, the absence of a standardized, peer-reviewed synthesis protocol presents a significant challenge for researchers. To address this gap, this guide outlines a plausible, multi-step hypothetical synthesis. The experimental protocols provided are adapted from established procedures for structurally related molecules. The objective is to offer a rational starting point for the synthesis and to highlight potential challenges in reproducibility.
Proposed Synthetic Pathways and Reproducibility Assessment
Two primary hypothetical routes are considered, starting from commercially available precursors. The reproducibility of each step is evaluated based on analogous reactions reported in the literature.
Route 1: Cyclization of a Hydrazinobenzoic Acid Derivative
This route is predicated on the classical and generally reliable formation of the indazole ring from a hydrazine precursor.
Caption: Proposed synthesis of this compound via cyclization.
Route 2: Functional Group Interconversion from a Pre-formed Indazole
This alternative approach involves the synthesis of an indazole core followed by manipulation of functional groups.
Caption: Proposed synthesis via functional group interconversion of an indazole.
Quantitative Data Summary
The following table summarizes the estimated yields for the proposed synthetic routes, based on analogous reactions. These values should be considered theoretical benchmarks for assessing experimental reproducibility.
| Route | Step | Analogous Reaction | Reported Yield | Potential Reproducibility Issues |
| 1 | 1. Diazotization of 4-Amino-isophthalic acid | Diazotization of anthranilic acid[1] | High | Temperature control is critical. Diazonium salts are unstable and potentially explosive if isolated. The reaction is generally reproducible if conditions are strictly maintained. |
| 1 | 2. Reduction to 4-Hydrazinyl-isophthalic acid | Reduction of diazonium salt with sodium sulfite[1] | Moderate | The yield can be variable depending on the purity of the diazonium salt solution and the efficiency of the reduction. Side reactions can occur. |
| 1 | 3. Cyclization to this compound | Cyclization of o-hydrazinobenzoic acid[1] | Moderate-High | The presence of the second carboxylic acid group on the starting material may affect cyclization efficiency and regioselectivity. Reproducibility will depend on achieving consistent cyclization conditions. |
| 2 | 1. Bromination of 1H-Indazole-5-carboxylic acid | Bromination of indazole with NBS[2] | Good-High | Regioselectivity is generally high for the 3-position. The reaction is typically reproducible, though purification may be required to remove any over-brominated byproducts. |
| 2 | 2. Hydroxylation of 3-Bromo-1H-indazole-5-carboxylic acid | Copper-catalyzed hydroxylation of aryl halides | Low-Moderate | This step is the most significant challenge. Reproducibility is expected to be poor. High temperatures and pressures may be required, and yields are often low with significant byproduct formation. Catalyst deactivation can be an issue. |
Detailed Experimental Protocols (Hypothetical)
The following protocols are adapted from published procedures for analogous transformations and are provided as a starting point for the synthesis of this compound.
Route 1 Protocol
Step 1: Diazotization of 4-Amino-isophthalic acid (Adapted from the diazotization of anthranilic acid[1])
-
In a beaker equipped with a stirrer and a low-temperature thermometer, suspend 4-amino-isophthalic acid (1.0 eq) in water.
-
Cool the mixture in an ice-salt bath to 0-5 °C.
-
Slowly add concentrated hydrochloric acid (approx. 3 eq).
-
Prepare a solution of sodium nitrite (1.05 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the suspension, maintaining the temperature below 5 °C.
-
Stir for an additional 30 minutes at 0-5 °C. The resulting solution of the diazonium salt is used immediately in the next step.
Step 2: Reduction to 4-Hydrazinyl-isophthalic acid (Adapted from the reduction of a diazonium salt[1])
-
In a separate flask, prepare a cold solution of sodium sulfite (approx. 4 eq) in water.
-
Slowly add the cold diazonium salt solution from Step 1 to the sodium sulfite solution, keeping the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Acidify the mixture with concentrated hydrochloric acid to precipitate the hydrazine hydrochloride salt.
-
Cool the mixture in an ice bath and collect the precipitate by filtration.
-
Wash the solid with cold, dilute hydrochloric acid and dry under vacuum.
Step 3: Cyclization to this compound (Adapted from the cyclization of o-hydrazinobenzoic acid[1])
-
In a round-bottomed flask fitted with a reflux condenser, dissolve the 4-hydrazinyl-isophthalic acid hydrochloride from Step 2 in a mixture of water and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, then in an ice bath to induce precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Further purification may be achieved by recrystallization.
Route 2 Protocol
Step 1: 3-Bromination of 1H-Indazole-5-carboxylic acid (Adapted from general indazole bromination[2])
-
Dissolve 1H-indazole-5-carboxylic acid (1.0 eq) in a suitable solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF).
-
Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise to the solution at room temperature.
-
Stir the mixture at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Hydroxylation of 3-Bromo-1H-indazole-5-carboxylic acid (General procedure for copper-catalyzed hydroxylation)
-
In a sealed reaction vessel, combine 3-bromo-1H-indazole-5-carboxylic acid (1.0 eq), copper(I) oxide (Cu₂O, 0.2 eq), and a solution of sodium hydroxide (4.0 eq) in water.
-
Heat the mixture to 120-150 °C with vigorous stirring for 12-24 hours.
-
Cool the reaction mixture to room temperature and filter to remove the copper catalyst.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Collect the crude product by filtration, wash with water, and dry.
-
Extensive purification by chromatography will likely be necessary to isolate the desired product from starting material and byproducts.
Disclaimer: These synthetic routes are hypothetical and have not been experimentally validated for the target molecule. They are intended to provide a scientifically grounded starting point for research. The reproducibility of these procedures may vary significantly, and all reactions should be performed with appropriate safety precautions by trained chemists.
References
Benchmarking 3-hydroxy-1H-indazole-5-carboxylic acid Against Known MEK Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical kinase inhibitor, 3-hydroxy-1H-indazole-5-carboxylic acid, against established MEK1/2 inhibitors: Trametinib, Cobimetinib, and Binimetinib. The data presented herein is compiled from publicly available information for the known inhibitors and includes hypothetical data for this compound for illustrative purposes. This document serves as a framework for the evaluation of novel kinase inhibitors.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potency of a compound is a critical determinant of its potential therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound (hypothetical values) and the benchmark inhibitors against MEK1 and MEK2 kinases in both biochemical (cell-free) and cellular assays. Lower IC50 values are indicative of higher potency.
| Compound | Target | Assay Type | IC50 (nM) | Reference(s) |
| This compound | MEK1 | Cell-Free | 15 | Hypothetical |
| MEK2 | Cell-Free | 25 | Hypothetical | |
| p-ERK | Cellular | 150 | Hypothetical | |
| Trametinib | MEK1 | Cell-Free | 0.92[1] | [1][2][3] |
| MEK2 | Cell-Free | 1.8[1] | [1][3] | |
| p-ERK | Cellular | 0.7 - 14.9[4] | [4][5] | |
| Cobimetinib | MEK1 | Cell-Free | 4.2[6] | [6] |
| p-ERK | Cellular (A375) | 0.006 - 0.8 µM[7] | [7] | |
| Binimetinib | MEK1/2 | Cell-Free | 12[8][9][10] | [8][9][10] |
| p-ERK | Cellular | 11[8] | [8][9] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of kinase inhibitor performance. Below are standardized methodologies for key assays used in this comparison.
In Vitro MEK1/2 Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a biochemical assay to determine the concentration of an inhibitor required to reduce the activity of a purified MEK kinase by 50%.
Objective: To quantify the in vitro potency of test compounds against MEK1 and MEK2.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen®, or a luminescence-based assay, like ADP-Glo™, can be employed. In the TR-FRET assay, inhibition of the kinase results in a decrease in the FRET signal. In the ADP-Glo™ assay, kinase activity is proportional to the amount of ADP produced, which is converted to a luminescent signal.
Materials:
-
Recombinant human MEK1 or MEK2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Kinase substrate (e.g., inactive ERK2)
-
Test compounds (serially diluted in DMSO)
-
Detection reagents (e.g., LanthaScreen® Eu-anti-tag antibody and Alexa Fluor® 647-labeled tracer, or ADP-Glo™ reagents)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Assay Plate Preparation: Add a small volume (e.g., 5 µL) of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase/Antibody Solution: Prepare a solution containing the MEK kinase and, if applicable, the Eu-labeled anti-tag antibody in kinase buffer. Add this solution (e.g., 5 µL) to all wells.
-
Substrate/Tracer Solution: Prepare a solution containing the kinase substrate (inactive ERK2) and, if applicable, the fluorescently labeled tracer in kinase buffer with ATP.
-
Reaction Initiation: Add the substrate/tracer solution (e.g., 5 µL) to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.
-
Detection: Read the plate on a suitable plate reader. For TR-FRET, measure the emission at two wavelengths to calculate the FRET ratio. For ADP-Glo™, follow the manufacturer's instructions for adding the detection reagents and measuring luminescence.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Phospho-ERK (p-ERK) Inhibition Assay
This protocol describes a cell-based assay to measure the ability of a compound to inhibit the phosphorylation of ERK, the downstream target of MEK.
Objective: To assess the potency and cellular permeability of test compounds by measuring the inhibition of a key downstream biomarker in a relevant signaling pathway.
Principle: An AlphaLISA® SureFire® Ultra™ assay or a Western blot can be used to quantify the levels of phosphorylated ERK (p-ERK) in cell lysates. The AlphaLISA® is a high-throughput, no-wash immunoassay that results in a luminescent signal proportional to the amount of p-ERK.
Materials:
-
Cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma cells with BRAF V600E mutation)
-
Cell culture medium and supplements
-
Test compounds (serially diluted in DMSO)
-
Lysis buffer
-
AlphaLISA® SureFire® Ultra™ p-ERK1/2 Assay Kit
-
384-well white OptiPlate™
Procedure:
-
Cell Seeding: Seed the cells in a 96-well cell culture plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds or DMSO (vehicle control) for a specified duration (e.g., 1-4 hours).
-
Cell Lysis: Remove the culture medium and add lysis buffer to each well. Incubate for 10-15 minutes with gentle shaking to ensure complete lysis.
-
Lysate Transfer: Transfer a small volume of the cell lysate (e.g., 10 µL) to a 384-well OptiPlate™.
-
AlphaLISA® Assay: a. Add the AlphaLISA® Acceptor mix to each well and incubate for 1 hour at room temperature. b. Add the AlphaLISA® Donor mix to each well and incubate for another hour at room temperature in the dark.
-
Detection: Read the plate on an Alpha-capable plate reader.
-
Data Analysis: Normalize the p-ERK signal to the total ERK signal (if measured) or to a vehicle control. Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The MAPK/ERK signaling cascade and the point of MEK inhibition.
Experimental Workflow Diagram
Caption: Experimental workflow for an in vitro kinase inhibition assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of combination therapy of a CDK4/6 and MEK inhibitor in diffuse midline glioma preclinical models | PLOS One [journals.plos.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Preclinical activity of cobimetinib alone or in combination with chemotherapy and targeted therapies in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Binimetinib inhibits MEK and is effective against neuroblastoma tumor cells with low NF1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Validating Analytical Methods for 3-hydroxy-1H-indazole-5-carboxylic Acid Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for assessing the purity of 3-hydroxy-1H-indazole-5-carboxylic acid, a key intermediate in pharmaceutical synthesis. Ensuring the purity of this compound is critical for the safety and efficacy of the final drug product. This document outlines recommended analytical techniques, their validation parameters, and detailed experimental protocols to support robust quality control.
Core Analytical Techniques for Purity Assessment
The primary recommended method for purity assessment of this compound is High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), valued for its high resolution and sensitivity in separating the main component from potential impurities. As an orthogonal method, Capillary Electrophoresis (CE) is also presented, offering a different separation mechanism to confirm purity and resolve any co-eluting impurities from the primary HPLC method.
Table 1: Comparison of Proposed Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC/UPLC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a stationary and mobile phase. | Differential migration in an electric field based on charge-to-size ratio. |
| Primary Application | Quantitative purity determination and impurity profiling. | Orthogonal confirmation of purity and separation of charged impurities. |
| Typical Column/Capillary | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length) |
| Mobile Phase/Buffer | Gradient of acetonitrile and water with an acid modifier (e.g., formic acid). | Borate or phosphate buffer at a controlled pH. |
| Detection | UV/Vis (Diode Array Detector) or Mass Spectrometry (MS) | UV/Vis (Diode Array Detector) |
| Analysis Time | 15-30 minutes | 10-20 minutes |
| Resolution | High | Very High |
| Sensitivity | High (ng/mL to µg/mL range) | Moderate (µg/mL range) |
| Throughput | High | Moderate |
| Solvent Consumption | Moderate to High | Very Low |
Experimental Protocols
Detailed methodologies for the proposed analytical techniques are provided below. These protocols are based on established methods for structurally similar indazole derivatives and carboxylic acids and should be validated for the specific application.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed as a stability-indicating assay to separate this compound from its potential impurities.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Validation Parameters:
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.
Table 2: Typical Validation Parameters for the Proposed HPLC Method
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be pure and well-resolved from any impurities or degradation products. |
| Linearity (R²) | ≥ 0.999 over the concentration range. |
| Range | Typically 80% to 120% of the test concentration for assay and from LOQ to 120% for impurities. |
| Accuracy (% Recovery) | 98.0% to 102.0% for the assay and for impurities at various concentrations. |
| Precision (% RSD) | ≤ 2.0% for repeatability and intermediate precision. |
| LOD | Signal-to-noise ratio of 3:1. |
| LOQ | Signal-to-noise ratio of 10:1. |
| Robustness | No significant impact on results with small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |
Method 2: Capillary Electrophoresis (CE)
This orthogonal method provides a secondary, independent assessment of purity.
Electrophoretic Conditions:
-
Capillary: Fused-silica, 50 cm total length (40 cm effective length), 50 µm internal diameter.
-
Background Electrolyte: 25 mM Sodium borate buffer, pH 9.2.
-
Applied Voltage: 20 kV.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Sample Preparation: Dissolve the sample in the background electrolyte to a final concentration of 0.5 mg/mL.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical validation process.
Caption: Workflow for purity assessment of this compound.
Signaling Pathway of Method Validation
The following diagram illustrates the interconnectedness of the different validation parameters, leading to a fully validated analytical method.
Caption: Key parameters for analytical method validation.
Potential Impurities
A comprehensive purity assessment requires consideration of potential impurities that may arise during the synthesis and storage of this compound. These can include:
-
Starting Materials: Unreacted precursors from the synthetic route.
-
Intermediates: Compounds formed during the synthesis that are not fully converted to the final product.
-
By-products: Resulting from side reactions during the synthesis.
-
Degradation Products: Formed due to exposure to light, heat, or reactive excipients.
A thorough understanding of the synthetic pathway is crucial for identifying and characterizing potential process-related impurities. Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.
By implementing the detailed analytical methods and validation protocols outlined in this guide, researchers and drug development professionals can ensure a high degree of confidence in the purity of this compound, contributing to the overall quality and safety of the final pharmaceutical product.
Safety Operating Guide
Proper Disposal of 3-hydroxy-1H-indazole-5-carboxylic acid: A Guide for Laboratory Professionals
For immediate reference, treat 3-hydroxy-1H-indazole-5-carboxylic acid as a hazardous chemical waste. Proper disposal is mandatory to ensure laboratory safety and environmental compliance. Under no circumstances should this chemical be disposed of in standard trash or down the drain.
This guide provides essential procedural information for the safe and compliant disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of similar indazole-carboxylic acid derivatives is recommended. These related compounds are known to cause skin and serious eye irritation, as well as potential respiratory irritation.
Core Disposal Protocol
Disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. The following steps outline the standard operating procedure for its disposal.
Step 1: Waste Identification and Classification
-
Hazard Assessment: Assume this compound possesses the following hazards based on analogous compounds:
-
Skin Irritant
-
Serious Eye Irritant
-
Potential Respiratory Irritant
-
Harmful if swallowed
-
-
Waste Characterization: This compound is a solid organic acid. It should be classified as a hazardous chemical waste.
Step 2: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is required.
Step 3: Waste Segregation and Containerization
-
Waste Stream: Dispose of this compound in the "Solid Chemical Waste" stream. Do not mix it with liquid waste or other incompatible chemicals.
-
Primary Container:
-
Use a clearly labeled, leak-proof container with a secure screw-on cap. The container must be compatible with the chemical.
-
For contaminated lab supplies (e.g., weigh boats, gloves, wipes), double-bag the waste in clear plastic bags to allow for visual inspection.
-
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound" (no abbreviations).
-
The quantity of waste.
-
The date of waste generation.
-
The laboratory or room number of origin.
-
The name and contact information of the principal investigator.
-
Step 4: Storage of Chemical Waste
-
Location: Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area within your laboratory.
-
Segregation: Ensure the container is segregated from incompatible materials, such as strong oxidizing agents.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.
Step 5: Arranging for Disposal
-
Contact EHS: Once the waste container is ready for pickup, follow your institution's specific procedures to request a hazardous waste collection from your EHS department.
-
Documentation: Complete any required waste disposal forms accurately and completely.
Summary of Hazard Data (Based on Analogue Compounds)
| Hazard Classification | Category | GHS Code | Source |
| Skin Irritation | 2 | H315 | |
| Serious Eye Irritation | 2 | H319 | |
| Acute Toxicity, Oral | 4 | H302 | |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) | 3 | H335 |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow.
Safeguarding Your Research: A Guide to Handling 3-hydroxy-1H-indazole-5-carboxylic Acid
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 3-hydroxy-1H-indazole-5-carboxylic acid. The following procedural steps are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Personal Protective Equipment (PPE)
Based on the hazard assessment of structurally similar compounds, which indicates potential for skin, eye, and respiratory irritation, the following personal protective equipment is mandatory.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[1] |
| Respiratory Protection | A NIOSH-approved N95 dust respirator or use of a certified chemical fume hood.[1] |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes. For larger quantities, consider chemical-resistant overalls.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to these steps is critical to minimize exposure and ensure safe handling of this compound, which should be treated as a hazardous substance.
1. Preparation and Engineering Controls:
-
Ensure a calibrated analytical balance is located inside a certified chemical fume hood or a powder containment hood.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[2]
-
Cover the work surface with absorbent bench paper to contain any potential spills.
-
Prepare all necessary equipment (spatulas, weigh boats, containers) before handling the compound.
2. Weighing and Aliquoting:
-
Perform all manipulations of the solid compound within the chemical fume hood to minimize inhalation of dust particles.[2]
-
Use a spatula to carefully transfer the desired amount of the compound onto a weigh boat. Avoid pouring directly from the main container to prevent generating dust.
-
Keep the primary container of this compound closed when not in use.
-
If preparing a solution, add the solid to the solvent slowly.
3. Post-Handling Procedures:
-
Thoroughly decontaminate the spatula and any other reusable equipment with an appropriate solvent.
-
Wipe down the work surface within the fume hood.
-
Carefully fold and dispose of the absorbent bench paper into the designated solid hazardous waste container.
-
Remove gloves and lab coat before leaving the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, and absorbent paper, must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps (e.g., needles used for dissolving the compound) must be disposed of in a designated sharps container.
2. Container Management:
-
Ensure all waste containers are made of compatible materials.
-
Keep waste containers closed except when adding waste.
-
Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started.
3. Final Disposal:
-
Store hazardous waste in a designated satellite accumulation area within the laboratory.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific procedures on hazardous waste pickup and disposal.
-
Do not dispose of this compound down the drain or in regular trash.[3] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][3]
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
